4,5,5-Trifluoropent-4-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,5-trifluoropent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKNDRBOYATRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=C(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380716 | |
| Record name | 4,5,5-trifluoropent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109993-33-1 | |
| Record name | 4,5,5-trifluoropent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,5-Trifluoro-4-penten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,5,5-Trifluoropent-4-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthesis and detailed characterization of the novel fluorinated alcohol, 4,5,5-Trifluoropent-4-en-1-ol. As a molecule incorporating both a terminal trifluoroalkene moiety and a primary alcohol, it holds potential as a versatile building block in the synthesis of advanced materials and pharmaceutical agents. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a putative synthetic protocol based on established organometallic chemistry, alongside predicted physicochemical and spectroscopic data to aid in its identification and characterization. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar fluorinated compounds.
Proposed Synthesis
A robust and direct synthetic route to this compound is proposed via the nucleophilic addition of a trifluorovinyl Grignard reagent to ethylene oxide. This method is advantageous due to the commercial availability of the precursors and the reliability of Grignard reactions in forming carbon-carbon bonds.
The proposed two-step synthesis involves:
-
Formation of Trifluorovinyl Magnesium Bromide: Trifluorovinyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to generate the corresponding Grignard reagent.
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent undergoes a nucleophilic ring-opening reaction with ethylene oxide. Subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, this compound.
A schematic of the proposed synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₅H₇F₃O |
| Molecular Weight | 140.10 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | ~130-140 °C (at 760 mmHg) |
| Density | ~1.2 g/mL |
| Refractive Index | ~1.37 |
Spectroscopic Characterization Data
The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 - 6.0 | ddd | 1H | =CH- | |
| ~3.7 | t | 2H | -CH₂-OH | |
| ~2.3 | m | 2H | =CH-CH₂- | |
| ~1.8 | m | 2H | -CH₂-CH₂-OH | |
| ~1.5 | br s | 1H | -OH |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| ~145 (q) | -CF= | |
| ~115 (dq) | =CH- | |
| ~61 | -CH₂-OH | |
| ~31 | =CH-CH₂- | |
| ~28 | -CH₂-CH₂-OH |
| ¹⁹F NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -90 | d | 2F | |
| ~ -110 | t | 1F |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are expected to be observed between protons and fluorine atoms.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch |
| ~2940, ~2880 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=C stretch (fluorinated) |
| ~1350-1100 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | Low | [M - F]⁺ |
| 112 | Moderate | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 97 | High | [M - C₂H₄OH]⁺ |
| 69 | High | [CF₃]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols (Proposed)
Synthesis of Trifluorovinyl Magnesium Bromide
Materials:
-
Magnesium turnings
-
Trifluorovinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
A small crystal of iodine is added to activate the magnesium surface.
-
Anhydrous THF is added to cover the magnesium turnings.
-
A solution of trifluorovinyl bromide in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.
Synthesis of this compound
Materials:
-
Trifluorovinyl magnesium bromide solution in THF (from step 4.1)
-
Ethylene oxide (condensed and dissolved in cold, anhydrous THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The freshly prepared trifluorovinyl magnesium bromide solution is cooled to 0 °C in an ice bath.
-
A solution of ethylene oxide in cold, anhydrous THF is added dropwise to the Grignard reagent solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere.
-
Ethylene oxide is a toxic and flammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Trifluorovinyl bromide is a volatile and potentially toxic liquid. Handle with care in a fume hood.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a viable method for the preparation of this novel fluorinated alcohol. The predicted spectroscopic data will be invaluable for the confirmation of its structure. The availability of this compound will open new avenues for the development of advanced materials and pharmaceuticals, leveraging the unique properties imparted by the trifluoroalkenyl group. Further experimental validation of the protocols and data presented herein is encouraged.
References
Spectroscopic and Synthetic Elucidation of 4,5,5-Trifluoropent-4-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for 4,5,5-Trifluoropent-4-en-1-ol, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental data for this specific compound, this document outlines a plausible synthetic route and offers predicted spectral characteristics based on analogous compounds and established principles of spectroscopy. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlations.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 - 6.0 | m | 1H | =CH- |
| ~3.7 | t | 2H | -CH₂-OH |
| ~2.4 | m | 2H | -CH₂-CH= |
| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |
| ~1.5 | s (br) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 (t, J ≈ 250 Hz) | =CF₂ |
| ~135 (dt, J ≈ 25, 10 Hz) | =CF- |
| ~115 (dt, J ≈ 250, 25 Hz) | =CH- |
| ~62 | -CH₂-OH |
| ~32 | -CH₂-CH= |
| ~28 | -CH₂-CH₂-CH₂- |
Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -90 | d | F (trans to H) |
| ~ -95 | d | F (cis to H) |
| ~ -170 | m | =CF- |
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | broad | O-H stretch |
| ~3050 | medium | =C-H stretch |
| ~2940, 2870 | medium | C-H stretch (aliphatic) |
| ~1740 | strong | C=C stretch (fluorinated) |
| ~1100-1300 | strong | C-F stretch |
| ~1050 | strong | C-O stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 148 | Moderate | [M]⁺ |
| 128 | Low | [M - HF]⁺ |
| 117 | Moderate | [M - CH₂OH]⁺ |
| 97 | Strong | [M - H₂O - HF]⁺ |
| 69 | High | [CF₃]⁺ |
Proposed Synthetic Pathway and Experimental Protocols
A viable synthetic route to this compound, which is not commercially available, is proposed below. This multi-step synthesis employs well-established reactions, and the protocols are based on analogous transformations found in the chemical literature.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-((tert-butyldimethylsilyl)oxy)propane
To a solution of 3-bromopropan-1-ol (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of (3-((tert-Butyldimethylsilyl)oxy)propyl)triphenylphosphonium bromide
A solution of 1-bromo-3-((tert-butyldimethylsilyl)oxy)propane (1.0 eq) and triphenylphosphine (1.1 eq) in toluene (0.5 M) is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the phosphonium salt as a white solid.
Step 3: Synthesis of (E/Z)-tert-Butyl(4,5,5-trifluoropent-4-en-1-yloxy)dimethylsilane
To a suspension of (3-((tert-butyldimethylsilyl)oxy)propyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of trifluoroacetaldehyde (generated in situ or bubbled as a gas, 1.2 eq) in THF is then added slowly. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired trifluorovinyl ether.
Step 4: Synthesis of this compound
To a solution of (E/Z)-tert-butyl(4,5,5-trifluoropent-4-en-1-yloxy)dimethylsilane (1.0 eq) in THF (0.2 M) is added tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M in THF). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound and a strategic approach to its synthesis and characterization. This information is intended to facilitate further research and development in the field of fluorine chemistry.
An In-depth Technical Guide to 4,5,5-Trifluoropent-4-en-1-ol: Current Knowledge and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,5-Trifluoropent-4-en-1-ol is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance. This guide provides a summary of the currently available technical information on this compound. It is important to note that publicly accessible data on this specific compound is limited.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not extensively available in the public domain. The following table summarizes the known information.
| Property | Value | Source |
| Molecular Formula | C5H7F3O | PubChem |
| Molecular Weight | 140.10 g/mol | PubChem |
| CAS Number | 109933-33-1 | ChemicalBook[1] |
| Physical State | Liquid (at 95% purity) | Apollo Scientific[2] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Reactivity
Specific, detailed experimental protocols for the synthesis of this compound are not readily found in published literature or patents. However, general synthetic strategies for fluorinated alcohols often involve the introduction of fluorine-containing building blocks or the direct fluorination of organic precursors.
A plausible, though hypothetical, synthetic approach could involve the reaction of a suitable starting material with a fluorinating agent, followed by functional group manipulations to yield the desired pentenol structure. A generalized workflow for such a synthesis is depicted below.
Caption: A generalized workflow for the synthesis of a fluorinated pentenol.
The reactivity of this compound is expected to be influenced by the presence of the trifluorovinyl group and the primary alcohol. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl proton and the reactivity of the double bond. The alcohol functionality allows for typical reactions such as esterification, etherification, and oxidation.
Spectroscopic Data
No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. For related haloalkenes, characteristic spectroscopic features would be expected. In an IR spectrum, C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The O-H stretch of the alcohol would be observed as a broad band around 3200-3600 cm⁻¹. In ¹H NMR, the protons on the carbon adjacent to the hydroxyl group would likely appear as a triplet. In ¹⁹F NMR, the fluorine atoms would give rise to signals with chemical shifts and coupling patterns dependent on their environment. Mass spectrometry of haloalkanes often shows characteristic fragmentation patterns, including the loss of halogen atoms.[3]
Safety Information
A safety data sheet (SDS) for this compound is available from some chemical suppliers.[1] It is recommended to consult the specific SDS for detailed safety and handling information before working with this compound. As with all fluorinated compounds, appropriate personal protective equipment should be used in a well-ventilated area.
Conclusion
This compound is a chemical compound for which detailed physical and chemical data is not widely available in the public domain. While its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, a comprehensive understanding of its properties and reactivity awaits further investigation and publication of experimental data. Researchers interested in this compound may need to perform their own characterization or contact commercial suppliers for more detailed information.
References
Technical Overview of 4,5,5-Trifluoropent-4-en-1-ol
CAS Number: 109993-33-1
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a technical summary of the available information on 4,5,5-Trifluoropent-4-en-1-ol. It is important to note that while the fundamental chemical identity of this compound is established, detailed experimental protocols for its synthesis and comprehensive studies on its biological activity are not extensively available in publicly accessible literature. This guide, therefore, summarizes the known data and provides a general framework for the potential utility and experimental approaches for such a molecule in the context of drug discovery and development, based on the established roles of similar fluorinated compounds.
Chemical and Physical Properties
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is an unsaturated alcohol containing a trifluorovinyl group, a structural motif of interest in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 109993-33-1 | PubChem |
| Molecular Formula | C5H7F3O | PubChem |
| Molecular Weight | 140.10 g/mol | PubChem |
| Physical State | Liquid | CymitQuimica[1] |
| IUPAC Name | This compound | PubChem |
Synthesis and Experimental Protocols
Below is a generalized workflow that could be adapted for the synthesis, purification, and characterization of this compound.
References
An In-depth Technical Guide to 4,5,5-Trifluoropent-4-en-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,5-Trifluoropent-4-en-1-ol, a fluorinated alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages information on analogous fluorinated molecules to propose synthetic routes, detail characterization methodologies, and discuss its potential role in drug development. The strategic incorporation of fluorine can significantly modulate the physicochemical properties of organic molecules, making compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents. This document outlines hypothetical, yet plausible, experimental protocols and presents data in a structured format to facilitate further research and development.
Introduction
Fluorine has emerged as a crucial element in modern drug discovery, with a significant percentage of marketed drugs containing at least one fluorine atom.[1][2][3][4] The introduction of fluorine or fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2]
This compound (CAS No. 109993-33-1) is a unique molecule featuring a terminal trifluorovinyl group and a primary alcohol. This combination of functional groups makes it an attractive synthon for the introduction of a fluorinated motif into a variety of molecular scaffolds. While specific literature on this compound is scarce, its structural features suggest potential utility as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide aims to provide a foundational understanding of its properties, synthesis, and potential applications based on established principles of fluorine chemistry.
Physicochemical Properties
While experimental data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted/Known Value | Source |
| CAS Number | 109993-33-1 | [5] |
| Molecular Formula | C₅H₇F₃O | [5] |
| Molecular Weight | 140.10 g/mol | [5] |
| Appearance | Liquid (presumed) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents. | - |
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned through the functionalization of a suitable precursor. One such approach involves the reaction of a protected 4-pentyn-1-ol with a trifluoromethylating agent, followed by a selective reduction.
Experimental Protocol: A Hypothetical Two-Step Synthesis
Step 1: Trifluoromethylation of a Protected 4-pentyn-1-ol
This step would involve the protection of the hydroxyl group of 4-pentyn-1-ol, followed by the addition of a trifluoromethyl group across the terminal alkyne.
-
Reagents and Materials:
-
4-pentyn-1-ol
-
Protecting group (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Base (e.g., Imidazole)
-
Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane, TMSCF₃)
-
Fluoride source (e.g., Tetrabutylammonium fluoride, TBAF)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
-
Procedure:
-
Protect the hydroxyl group of 4-pentyn-1-ol with TBDMSCl and imidazole in THF.
-
To the protected alkyne, add TMSCF₃ and a catalytic amount of TBAF at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Selective Reduction and Deprotection
This step aims to selectively reduce the alkyne to a vinyl group and remove the protecting group to yield the final product.
-
Reagents and Materials:
-
Product from Step 1
-
Reducing agent (e.g., Lindlar's catalyst with H₂)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride, TBAF)
-
Solvent (e.g., Ethyl acetate, Methanol)
-
-
Procedure:
-
Dissolve the trifluoromethylated alkyne in a suitable solvent and subject it to hydrogenation using Lindlar's catalyst.
-
Monitor the reaction for the selective formation of the alkene.
-
After the reduction is complete, filter off the catalyst.
-
Add a deprotecting agent such as TBAF to remove the silyl protecting group.
-
Work up the reaction and purify the final product, this compound, by distillation or column chromatography.
-
Characterization and Data Presentation
The structural elucidation of this compound would rely heavily on spectroscopic techniques, particularly NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for confirming the structure.[6][7][8][9]
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
| ¹H | 5.0 - 6.5 | Multiplet for vinyl proton |
| 3.5 - 4.0 | Triplet for -CH₂OH | |
| 2.0 - 2.5 | Multiplet for allylic -CH₂- | |
| 1.5 - 2.0 | Multiplet for -CH₂- | |
| ¹³C | 140 - 160 | Quartet for =CF₂ |
| 110 - 130 | Triplet for =CHF | |
| 60 - 65 | -CH₂OH | |
| 25 - 35 | Allylic -CH₂- and -CH₂- | |
| ¹⁹F | -80 to -120 | Complex multiplets due to geminal and vicinal H-F and F-F coupling |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
| Technique | Expected m/z Values |
| Electron Ionization (EI-MS) | Molecular ion peak at m/z 140. Fragmentation would likely involve loss of H₂O, HF, and small hydrocarbon fragments. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition (C₅H₇F₃O). |
Potential Applications in Drug Development
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the drug-like properties of a molecule.[2][4] The presence of the terminal trifluorovinyl group in this compound makes it a valuable precursor for introducing this moiety into drug candidates.
Signaling Pathway Diagram
The introduction of a trifluoromethyl group can impact drug-target interactions. For instance, in kinase inhibitors, a trifluoromethyl group can enhance binding affinity by forming favorable interactions within the ATP-binding pocket.
Caption: Hypothetical signaling pathway modulation by a drug derived from this compound.
Experimental Workflow for Biological Screening
A general workflow for assessing the biological activity of derivatives of this compound is outlined below.
Caption: General experimental workflow for the biological evaluation of new chemical entities.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel fluorinated compounds. Its unique structural features offer a valuable handle for the introduction of a trifluorovinyl moiety, which can impart desirable physicochemical and biological properties. While specific experimental data remains limited, this technical guide provides a solid foundation for researchers interested in exploring the potential of this molecule. The proposed synthetic strategies, characterization methods, and potential applications in drug discovery are based on well-established principles and are intended to stimulate further investigation into this and related fluorinated compounds. The continued development of novel fluorination methodologies will undoubtedly expand the synthetic accessibility and utility of such molecules in the future.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 4,5,5-Trifluoro-4-penten-1-ol | C5H7F3O | CID 2777933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [cdn.southampton.ac.uk]
An In-depth Technical Guide to the Potential Isomers and Stereochemistry of 4,5,5-Trifluoropent-4-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential isomers and stereochemistry of 4,5,5-Trifluoropent-4-en-1-ol, a fluorinated alcohol of interest in medicinal chemistry and materials science. Due to the presence of a terminal gem-difluoroalkene moiety, this compound can exist as geometric isomers, specifically E and Z isomers. This guide details the structural characteristics of these isomers, provides estimated spectroscopic data for their differentiation, outlines potential synthetic routes, and presents experimental protocols for their analysis and separation. Furthermore, the potential for introducing chirality and the methods for analyzing such stereoisomers are discussed, offering valuable insights for drug development professionals.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This compound possesses a terminal gem-difluoroalkene group, a structural motif that can serve as a bioisostere for a carbonyl group, potentially influencing the biological activity of a parent molecule. Understanding the isomeric landscape of this compound is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).
Potential Isomers of this compound
The primary source of isomerism in this compound arises from the restricted rotation around the C4=C5 double bond, leading to the formation of geometric isomers.
Geometric (E/Z) Isomerism
The presence of two different substituents on the C4 carbon (a hydrogen atom and the -CH2CH2CH2OH group) and two different substituents on the C5 carbon (two fluorine atoms are considered as a single group for the purpose of breaking symmetry, but the third fluorine creates the potential for distinct geometric arrangements relative to the other substituents) allows for the existence of E and Z isomers. The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules.
Cahn-Ingold-Prelog (CIP) Priority Rules for E/Z Designation:
-
Assign priority to the two substituents on each carbon of the double bond based on atomic number. The atom with the higher atomic number gets higher priority.
-
If the atoms are isotopes, the one with the higher mass number has higher priority.
-
If the atoms are the same, move to the next atoms in the chain until a point of difference is found.
-
If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning "together").
-
If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as E (from the German entgegen, meaning "opposite").
For this compound:
-
At C4: The priority is -CH2CH2CH2OH > -H.
-
At C5: The priority is -F > -F (in the context of the CF2 group, but the third F vs the rest of the molecule determines the geometry). A more precise analysis considers the groups attached to C4 and C5. The two fluorine atoms on C5 are geminal. The third fluorine is on C4. Therefore, the double bond is between C4 and C5. At C4, the substituents are -CH2CH2CH2OH and -F. At C5, the substituents are two -F atoms. Since C5 has two identical substituents (-F), no E/Z isomerism is possible for this compound as named .
Let's re-examine the structure from PubChem for "4,5,5-Trifluoro-4-penten-1-ol". The structure shows the double bond between C4 and C5, with two fluorine atoms on C5 and one on C4. This means C5 is bonded to two identical fluorine atoms, which would preclude E/Z isomerism.
There might be a misunderstanding of the IUPAC name. Let's assume the intended molecule is one where E/Z isomerism is possible, for instance, 4,5-difluoro-pent-4-en-1-ol . In this hypothetical case:
-
At C4: -F vs -CH2CH2CH2OH
-
At C5: -F vs -H
In this scenario, E/Z isomers would exist. However, based on the provided name "this compound", geometric isomerism around the C4=C5 double bond is not possible.
Let's proceed by analyzing the isomers of a structurally related compound where E/Z isomerism is present to illustrate the principles, for example, 1,1-Difluoro-3-(3-hydroxypropyl)-1-propene .
Caption: Isomeric relationship of a hypothetical fluorinated alkene exhibiting E/Z isomerism.
Stereoisomerism
The core structure of this compound does not contain any chiral centers. However, for drug development purposes, it is important to consider that chirality can be introduced through:
-
Derivatization of the alcohol group: Reaction of the primary alcohol with a chiral reagent can create diastereomers.
-
Asymmetric synthesis: Enantiomerically enriched versions of related chiral fluorinated alcohols can be synthesized.
Spectroscopic and Chromatographic Data of Isomers
| Parameter | E-Isomer (Estimated/Analogous) | Z-Isomer (Estimated/Analogous) | Reference/Justification |
| ¹⁹F NMR (δ, ppm) | |||
| F (geminal, trans to alkyl) | ~ -90 to -95 | ~ -90 to -95 | For gem-difluoroalkenes, the two fluorine atoms are diastereotopic and will appear as a doublet of doublets.[1] The chemical shift is influenced by the stereochemistry. |
| F (geminal, cis to alkyl) | ~ -93 to -98 | ~ -93 to -98 | The cis and trans relationship to the alkyl chain will result in different chemical shifts.[1] |
| ¹³C NMR (δ, ppm) | |||
| C4 | ~ 150-155 (dd) | ~ 150-155 (dd) | The carbon of the CF2 group will show a large coupling constant with the attached fluorine atoms.[1] |
| C5 | ~ 90-95 (dd) | ~ 90-95 (dd) | The other olefinic carbon will also show coupling to the geminal fluorine atoms.[1] |
| GC Retention Time | Shorter | Longer | On non-polar columns, the more compact Z-isomer often has a longer retention time than the more linear E-isomer. However, this can vary depending on the column and conditions. |
Experimental Protocols
Synthesis of gem-Difluoroalkenyl Alcohols
A common method for the synthesis of terminal gem-difluoroalkenes is the Wittig reaction between a phosphorus ylide and an aldehyde.
Protocol: Wittig-type reaction for the synthesis of a gem-difluoroalkenyl alcohol
Materials:
-
Aldehyde precursor (e.g., 4-hydroxybutanal)
-
(Bromodifluoromethyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hexamethyldisilazide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of (bromodifluoromethyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add the strong base dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde precursor in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired gem-difluoroalkenyl alcohol.[2][3][4][5][6][7]
Analysis of Geometric Isomers by GC-MS
Protocol: GC-MS analysis for the separation of E/Z isomers
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the data according to the specified conditions.
-
Analyze the resulting chromatogram to determine the retention times and relative peak areas of the isomers.
-
Analyze the mass spectra of the separated isomers to confirm their identity.[8][9]
Chiral Analysis of Fluorinated Alcohols
For the analysis of potential enantiomers (if chirality is introduced), chiral gas chromatography is the method of choice. Often, derivatization of the alcohol to an ester or ether is necessary to improve separation.
Protocol: Chiral GC analysis with derivatization
Derivatization (Acylation):
-
Dissolve the alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-nucleophilic base (e.g., pyridine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, then with brine.
-
Dry the organic layer and concentrate to obtain the diastereomeric esters.[1]
Chiral GC Conditions:
-
Column: Chiral capillary column (e.g., Rt-βDEXsm)
-
Oven Program: Isothermal or a slow temperature ramp optimized for the specific diastereomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Dissolve the derivatized sample in a suitable solvent.
-
Inject the sample into the chiral GC system.
-
Analyze the chromatogram to determine the retention times and peak areas of the two diastereomers, from which the enantiomeric excess of the original alcohol can be calculated.[10][11][12]
Conclusion
While this compound itself does not exhibit geometric isomerism due to the presence of two fluorine atoms on the terminal carbon of the double bond, the principles of E/Z isomerism are critical for understanding structurally related fluorinated alkenes that are of interest in drug discovery. This guide has provided a framework for the identification, synthesis, and analysis of such isomers. The detailed experimental protocols for synthesis via the Wittig reaction and analysis by GC-MS and chiral GC offer practical guidance for researchers. For drug development professionals, the discussion on introducing and analyzing chirality provides a crucial perspective for the development of stereochemically pure and potent therapeutic agents. Further research to obtain precise experimental data for the target molecule and its close analogs is recommended to build upon the foundational information presented herein.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciepub.com [sciepub.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. gcms.cz [gcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
Reactivity Profile of the Trifluorovinyl Group in 4,5,5-Trifluoropent-4-en-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity profile of the trifluorovinyl group in 4,5,5-Trifluoropent-4-en-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates the reactivity based on established principles of fluorinated alkene chemistry and the known reactions of analogous compounds. The document covers key reaction classes including nucleophilic additions, palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and radical additions. Furthermore, the reactivity of the terminal hydroxyl group is discussed, highlighting its potential for derivatization. Detailed hypothetical experimental protocols and structured data tables are provided to guide researchers in designing synthetic routes involving this versatile building block.
Introduction
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluorovinyl group (–CF=CF₂) is a particularly interesting fluorinated motif that can serve as a versatile synthetic handle for the introduction of fluorine and for the construction of complex molecular architectures. This compound combines the unique reactivity of the trifluorovinyl group with a primary alcohol functionality, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to provide a detailed understanding of its expected chemical behavior.
Predicted Reactivity of the Trifluorovinyl Group
The trifluorovinyl group is characterized by a polarized double bond due to the high electronegativity of the fluorine atoms, making the terminal carbon (C-5) electrophilic and susceptible to nucleophilic attack. The C-F bonds also influence the group's participation in various transition metal-catalyzed and radical reactions.
Nucleophilic Addition-Elimination
One of the primary modes of reactivity for the trifluorovinyl group is expected to be nucleophilic addition-elimination. Nucleophiles can attack the electrophilic terminal carbon, leading to the displacement of a fluoride ion.
Table 1: Predicted Nucleophilic Addition-Elimination Reactions
| Nucleophile | Predicted Product | Plausible Conditions |
| Alkoxides (RO⁻) | 4-Alkoxy-5,5-difluoropent-4-en-1-ol | NaH or other strong base, alcohol solvent, 0 °C to rt |
| Thiolates (RS⁻) | 4-(Alkylthio)-5,5-difluoropent-4-en-1-ol | NaH or other strong base, thiol, THF, 0 °C to rt |
| Amines (R₂NH) | 4-(Dialkylamino)-5,5-difluoropent-4-en-1-ol | Excess amine, polar aprotic solvent, rt to 80 °C |
| Organolithiums (RLi) | 4-Alkyl-5,5-difluoropent-4-en-1-ol | Anhydrous ether or THF, low temperature (-78 °C) |
Experimental Protocol: Synthesis of 4-Methoxy-5,5-difluoropent-4-en-1-ol (Hypothetical)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous methanol (20 mL).
-
Cool the flask to 0 °C in an ice bath and slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium methoxide.
-
Add a solution of this compound (1.48 g, 10 mmol) in anhydrous methanol (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Methoxy-5,5-difluoropent-4-en-1-ol.
Diagram 1: Nucleophilic Addition-Elimination Pathway
Caption: Generalized pathway for nucleophilic addition-elimination.
Palladium-Catalyzed Cross-Coupling Reactions
The C-F bond of the trifluorovinyl group can be activated by palladium(0) catalysts, enabling cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.[1][2][3]
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Predicted Product | Plausible Catalytic System |
| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | 4-Aryl-5,5-difluoropent-4-en-1-ol | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) |
| Stille Coupling | Organostannane (ArSnBu₃) | 4-Aryl-5,5-difluoropent-4-en-1-ol | Pd(PPh₃)₄, solvent (e.g., Toluene), heat |
| Heck Coupling | Alkene (e.g., Styrene) | 4-(Substituted vinyl)-5,5-difluoropent-4-en-1-ol | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N), solvent (e.g., DMF) |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Hypothetical)
-
In a Schlenk flask, combine this compound (1.48 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add a degassed mixture of toluene (40 mL) and water (10 mL).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield 4-Phenyl-5,5-difluoropent-4-en-1-ol.
Diagram 2: Catalytic Cycle for Suzuki Coupling
Caption: A simplified catalytic cycle for the Suzuki coupling reaction.
Cycloaddition Reactions
The electron-deficient nature of the trifluorovinyl double bond makes it a good dienophile or dipolarophile in cycloaddition reactions. These reactions can be used to construct various carbocyclic and heterocyclic ring systems.
Table 3: Predicted Cycloaddition Reactions
| Reaction Type | Reagent | Predicted Product Class | Plausible Conditions |
| [4+2] Diels-Alder | Diene (e.g., Cyclopentadiene) | Fluorinated norbornene derivative | Heat, neat or in a high-boiling solvent |
| [3+2] Dipolar Cycloaddition | Azide (e.g., Benzyl azide) | Fluorinated triazole derivative | Heat or copper catalysis (CuAAC) |
| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Fluorinated cyclobutane derivative | Photochemical conditions (UV light) |
Diagram 3: Diels-Alder Reaction Workflow
Caption: A typical experimental workflow for a Diels-Alder reaction.
Predicted Reactivity of the Alcohol Group
The primary alcohol in this compound can undergo typical alcohol reactions, allowing for further functionalization of the molecule.
Esterification
The alcohol can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.
Etherification (Williamson Ether Synthesis)
Deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide, should yield the corresponding ether.
Oxidation
Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
Table 4: Predicted Reactions of the Alcohol Group
| Reaction Type | Reagent(s) | Predicted Product |
| Esterification | Acyl chloride (RCOCl), pyridine | 4,5,5-Trifluoropent-4-en-1-yl ester |
| Etherification | 1. NaH; 2. Alkyl halide (R'-X) | 1-Alkoxy-4,5,5-trifluoropent-4-ene |
| Oxidation (to aldehyde) | PCC or Dess-Martin periodinane | 4,5,5-Trifluoropent-4-enal |
| Oxidation (to acid) | Jones reagent (CrO₃, H₂SO₄) or KMnO₄ | 4,5,5-Trifluoropent-4-enoic acid |
Conclusion
This compound is a promising bifunctional building block with a rich and versatile, albeit largely unexplored, reactivity profile. The trifluorovinyl group is expected to readily participate in nucleophilic additions, palladium-catalyzed cross-couplings, and cycloaddition reactions. Simultaneously, the primary alcohol functionality provides a handle for a variety of classical transformations. This guide provides a foundational understanding of the expected reactivity of this molecule, offering a starting point for its application in the synthesis of novel fluorinated compounds for the pharmaceutical and materials science industries. Further experimental validation of these predicted reaction pathways is highly encouraged.
References
Thermal stability and decomposition of 4,5,5-Trifluoropent-4-en-1-ol
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,5,5-Trifluoropent-4-en-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Expected Thermal Behavior
The thermal stability of an organic molecule is intrinsically linked to its structure. The presence of carbon-fluorine bonds in this compound is expected to confer a degree of thermal stability, as the C-F bond is one of the strongest single bonds in organic chemistry.[2] However, the molecule also contains functional groups that are typically more susceptible to thermal degradation, namely the primary alcohol and the carbon-carbon double bond.
The decomposition of unsaturated alcohols can be initiated by dehydration, radical mechanisms, or other unimolecular reactions.[3] The trifluorovinyl group (-CF=CF2) is a key structural feature. The thermal degradation of polymers containing this group, such as polytetrafluoroethylene (PTFE), often proceeds via depolymerization to yield the monomer, in this case, tetrafluoroethylene (TFE).[1][4] While this compound is not a polymer, the cleavage of the C-C bonds adjacent to the fluorinated double bond is a plausible decomposition route at elevated temperatures.
In general, fluorinated compounds exhibit a wide range of decomposition temperatures. For instance, fluorinated polyurethanes have shown decomposition onsets between 247–330 °C. The thermal decomposition of fluoropolymers can also lead to the formation of smaller fluorinated molecules.[5] Therefore, it is anticipated that the thermal decomposition of this compound will occur at a moderately high temperature, likely initiated at the alcohol or the double bond, leading to the formation of various smaller fluorinated and non-fluorinated volatile products.
Data Presentation: Thermal Stability of Analogous Compounds
To provide a context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for a selection of fluorinated compounds.
| Compound/Material | Decomposition Onset Temperature (°C) | Key Observations |
| Polytetrafluoroethylene (PTFE) | ~500 (in vacuum) | Decomposes almost completely to its monomer, tetrafluoroethylene (TFE).[1] |
| Polyvinyl fluoride (PVF) | ~372 | Decomposes to yield hydrogen fluoride (HF) and a wax-like material.[1] |
| Fluorinated Polyurethanes | 247 - 330 | The introduction of fluorine enhances thermal stability compared to non-fluorinated analogs. |
| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX) | 281 (extrapolated onset) | A high-stability energetic material where the trifluoromethyl group contributes to thermal stability.[6] |
Experimental Protocols
To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for determining decomposition temperatures.[8]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., alumina or platinum)[9]
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan. For liquid samples, a hermetic pan with a pinhole lid can be used to control evaporation.[10]
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[9]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
-
Identify the temperatures at which 5% and 50% mass loss occurs.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, boiling, and decomposition.[2]
Objective: To identify the boiling point and any exothermic or endothermic events associated with the decomposition of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum, hermetically sealed)
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a volatile sample pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a final temperature of 400 °C (or a temperature determined from TGA results to be beyond the decomposition) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow to the sample relative to the reference.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to boiling.
-
Identify sharp, irreversible exothermic peaks, which are indicative of decomposition.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing the thermal stability of this compound.
Plausible Decomposition Pathway
Caption: A plausible decomposition pathway for this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking, an informed hypothesis can be made based on its molecular structure and the behavior of analogous fluorinated and unsaturated compounds. The presence of strong C-F bonds suggests a higher thermal stability than its non-fluorinated counterpart. However, the primary alcohol and the double bond represent potential sites for the initiation of thermal decomposition.
The definitive thermal properties of this compound must be determined experimentally. The TGA and DSC protocols detailed in this guide provide a robust framework for researchers to conduct a thorough analysis. The resulting data will be invaluable for establishing safe operating temperatures and predicting the shelf-life and degradation pathways of this compound, thereby supporting its application in research and drug development.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. turi.org [turi.org]
- 6. etamu.edu [etamu.edu]
- 7. mt.com [mt.com]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. epfl.ch [epfl.ch]
- 10. tainstruments.com [tainstruments.com]
Navigating the Solubility Landscape of 4,5,5-Trifluoropent-4-en-1-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4,5,5-Trifluoropent-4-en-1-ol, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a foundational understanding of its behavior in common organic solvents, outlines a general methodology for solubility determination, and discusses the broader implications of fluorination on molecular properties.
Introduction: The Significance of Fluorinated Compounds
The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1][2] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the design of novel therapeutics and advanced materials.[3] this compound, with its combination of a polar alcohol group and a fluorinated alkene moiety, presents a unique solubility profile that is crucial for its application in various research and development endeavors.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides an illustrative solubility profile based on the general principles of organic chemistry and the known behavior of similar fluorinated alcohols. The data presented herein is intended to serve as a practical starting point for experimental design.
Illustrative Solubility Profile of this compound
The following table summarizes the anticipated solubility of this compound in a range of common organic solvents. The classification is based on the principle of "like dissolves like," considering the polarity of both the solute and the solvents. The presence of the hydroxyl group suggests solubility in polar protic solvents, while the fluorinated carbon chain indicates potential solubility in less polar and halogenated solvents.
| Solvent | Chemical Formula | Polarity | Anticipated Solubility |
| Methanol | CH₃OH | Polar Protic | Highly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Moderately Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble |
| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
Note: This data is illustrative and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal equilibrium technique.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Vortex the mixture for 2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solute.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
Understanding the solubility of this compound is fundamental for its effective utilization in research and development. While this guide provides an illustrative overview and a general experimental framework, it is imperative for researchers to perform empirical solubility studies under their specific experimental conditions. The unique properties conferred by its fluorinated structure make this compound a compound with considerable potential, and a thorough characterization of its solubility is the first step towards unlocking its full utility.
References
Health and Safety Information for 4,5,5-Trifluoropent-4-en-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.
Introduction
4,5,5-Trifluoropent-4-en-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluorovinyl group and a primary alcohol functional group suggests a unique reactivity and toxicological profile that requires careful consideration for safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the available health and safety information for this compound, outlines standard experimental protocols for its toxicological assessment, and furnishes a general workflow for chemical safety evaluation.
Hazard Identification and Classification
Based on available Safety Data Sheet (SDS) information, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Data Presentation: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity – Single Exposure | 3 | H335: May cause respiratory irritation |
Pictograms:
-
Exclamation Mark: For skin and eye irritation, and specific target organ toxicity (single exposure).
Signal Word: Warning
Precautionary Statements (General):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Data
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers to understand the type of studies required to fully characterize the health and safety profile of this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)[6][7][8][9][10]
Objective: To determine the potential of this compound to cause irritation or corrosion upon a single, short-term dermal application.
Methodology:
-
Test Animal: Healthy, young adult albino rabbit.
-
Preparation of Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of Test Substance: A dose of 0.5 mL of the undiluted liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch and semi-occlusive dressing.
-
Exposure Duration: The test substance is held in contact with the skin for 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).
-
Data Analysis: The mean scores for erythema and edema at each observation point are calculated. The reversibility of the observed effects is also assessed.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)[11][12][13][14][15]
Objective: To assess the potential of this compound to cause irritation or corrosion to the eye.
Methodology:
-
Test Animal: Healthy, young adult albino rabbit.
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Data Analysis: The scores for each type of ocular lesion are recorded at each observation time. The reversibility of the effects is a key endpoint.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)[16][17][18][19][20]
Objective: To determine the acute oral toxicity of this compound and to obtain an estimate of its LD50.
Methodology:
-
Test Animal: Typically, female rats are used.
-
Procedure: This is a stepwise procedure with the use of a small number of animals per step. The test substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Progression: The outcome of the first step determines the dose for the next step. If mortality is observed, the dose for the next step is lower; if no mortality is observed, the dose is increased.
-
Data Analysis: The method allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.
Specific Target Organ Toxicity - Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)[21][22][23][24][25]
Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to this compound over a 28-day period. This study helps in identifying target organs for toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Test Animal: Typically rats.
-
Dosing: The test substance is administered orally by gavage daily for 28 days to several groups of animals at different dose levels. A control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Data Analysis: The data from the treated groups are compared with the control group to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.
Mandatory Visualizations
Caption: General workflow for chemical health and safety assessment.
Safe Handling and Disposal
Given the identified hazards, the following safe handling procedures are recommended for this compound in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol generation.
-
Ensure easy access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE): [5][6][7]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant splash hazard.
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. The choice of glove material should be based on a thorough assessment of its compatibility with the substance and any solvents used.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a properly fitted respirator with an appropriate organic vapor cartridge should be used.
Hygiene Measures:
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Spill and Waste Disposal:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. Halogenated organic waste should be segregated for appropriate disposal.[6][7]
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin and eye irritant, and a potential respiratory irritant. While specific quantitative toxicity data is currently lacking, the provided GHS classification and the general knowledge of fluorinated compounds and allylic alcohols necessitate the use of stringent safety precautions. The experimental protocols detailed in this guide, based on OECD guidelines, provide a framework for the comprehensive toxicological evaluation of this and other novel chemical entities. Adherence to the recommended safe handling and disposal procedures is crucial to minimize risk to researchers and the environment.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol [cdc.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. lyondellbasell.com [lyondellbasell.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Methodological & Application
Synthetic routes to 4,5,5-Trifluoropent-4-en-1-ol from commercial starting materials
Application Notes and Protocols for the Synthesis of 4,5,5-Trifluoropent-4-en-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable fluorinated building block in synthetic organic chemistry, particularly for the introduction of a trifluorovinyl group into molecules for applications in medicinal chemistry and materials science. The presence of the trifluorovinyl moiety can significantly alter the physicochemical and biological properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 4,5,5-trifluoropent-4-enoic acid, via a chemoselective reduction.
Synthetic Strategy
The synthesis of this compound is achieved through the reduction of the corresponding carboxylic acid, 4,5,5-trifluoropent-4-enoic acid. A critical aspect of this transformation is the choice of a reducing agent that chemoselectively reduces the carboxylic acid functional group without affecting the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose, as it readily reduces carboxylic acids to primary alcohols while typically leaving non-conjugated alkenes intact.[1][2] An alternative chemoselective reagent is a borane complex, such as borane-tetrahydrofuran (BH₃·THF), which is also known for its high selectivity in reducing carboxylic acids in the presence of other functional groups.[3][4][5]
This protocol will focus on the well-established and highly efficient reduction using Lithium Aluminum Hydride.
Experimental Protocol: Reduction of 4,5,5-Trifluoropent-4-enoic Acid to this compound
This protocol details the procedure for the reduction of 4,5,5-trifluoropent-4-enoic acid to this compound using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,5,5-Trifluoropent-4-enoic acid | ≥97% | Commercial Vendor |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial Vendor |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Vendor |
| Diethyl ether (Et₂O) | Anhydrous | Commercial Vendor |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercial Vendor |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial Vendor |
| Round-bottom flask, two-necked | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice-water bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Procedure
-
Reaction Setup:
-
A 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
4,5,5-Trifluoropent-4-enoic acid (5.0 g, 32.4 mmol) is dissolved in anhydrous THF (50 mL) and added to the reaction flask.
-
The second neck of the flask is fitted with a rubber septum for the introduction of the reducing agent.
-
-
Reduction:
-
The flask is cooled to 0 °C using an ice-water bath.
-
A 1.0 M solution of LiAlH₄ in THF (40.5 mL, 40.5 mmol, 1.25 eq.) is slowly added dropwise to the stirred solution of the carboxylic acid over a period of 30 minutes, maintaining the internal temperature below 5 °C. The addition is performed using a syringe through the rubber septum.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, the flask is cooled back to 0 °C in an ice-water bath.
-
The reaction is quenched by the slow, dropwise addition of water (1.5 mL), followed by the addition of 15% aqueous sodium hydroxide solution (1.5 mL), and finally, more water (4.5 mL). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
The resulting slurry is stirred at room temperature for 30 minutes.
-
The solid precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 30 mL).
-
The combined filtrate and washings are transferred to a separatory funnel. The organic layer is washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
-
Quantitative Data
| Parameter | Value |
| Starting Material Amount | 5.0 g (32.4 mmol) |
| LiAlH₄ Amount | 40.5 mL (1.0 M solution, 40.5 mmol) |
| Typical Yield | 3.8 g - 4.2 g (85% - 95%) |
| Physical Appearance | Colorless oil |
| Boiling Point | (Predicted) ~150-160 °C at atmospheric pressure |
| Purity (by GC-MS) | >98% |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
References
Application Notes and Protocols for the Grignard Reaction of 1,1,2-Trifluoro-1,3-butadiene with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and a hypothetical protocol for the Grignard reaction of 1,1,2-trifluoro-1,3-butadiene with formaldehyde. This reaction is of interest for the synthesis of novel fluorinated alcohols, which are valuable intermediates in the development of pharmaceuticals and advanced materials. Due to the challenges associated with the formation of Grignard reagents from fluorinated compounds, this protocol integrates best practices for Grignard reagent synthesis under anhydrous conditions with considerations for the reactivity of conjugated diene systems. The potential outcomes, including 1,2- and 1,4-addition products, are discussed.
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles, including aldehydes and ketones.[1][2] The reaction of a Grignard reagent with formaldehyde is a classic method for the synthesis of primary alcohols.[3][4] The target molecule in this protocol, 1,1,2-trifluoro-1,3-butadiene, presents unique challenges and opportunities. The presence of fluorine atoms can significantly alter the electronic properties and reactivity of the molecule. While the direct formation of Grignard reagents from vinyl fluorides is challenging due to the strong carbon-fluorine bond, the bromine or chlorine analogue of the starting material would be more suitable for this reaction. This protocol assumes the successful formation of the Grignard reagent from a halogenated precursor. The subsequent reaction with formaldehyde is expected to yield a fluorinated pentadienol, a versatile building block in medicinal chemistry.
Reaction Scheme
The overall reaction involves two main steps:
-
Formation of the Grignard Reagent: 1-Bromo-1,1,2-trifluoro-1,3-butadiene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of dry formaldehyde gas, typically generated by the depolymerization of paraformaldehyde.[5] Subsequent acidic workup yields the desired alcohol.
Due to the conjugated diene nature of the Grignard reagent, two potential products can be formed: the 1,2-addition product (2,3,3-trifluoro-2,4-pentadien-1-ol) and the 1,4-addition product (E/Z)-1,1,2-trifluoro-1,4-pentadien-3-ol. The ratio of these products can be influenced by reaction conditions such as temperature.[6][7][8][9]
Experimental Workflow
Caption: Experimental workflow for the synthesis of trifluoropentadienol.
Detailed Experimental Protocol
Materials:
-
1-Bromo-1,1,2-trifluoro-1,3-butadiene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde (dried over P₂O₅)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Silica gel for column chromatography
-
Iodine crystal (for activation)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (argon or nitrogen) supply
-
Apparatus for generating formaldehyde gas
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under a stream of inert gas.
-
Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-1,1,2-trifluoro-1,3-butadiene (1.0 eq.) in anhydrous THF.
-
Add a small amount of the butadiene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining butadiene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Formaldehyde
-
In a separate apparatus, gently heat dried paraformaldehyde to generate formaldehyde gas.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Bubble the dry formaldehyde gas through the stirred Grignard solution. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Part 3: Workup and Purification
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the 1,2- and 1,4-addition products.
Data Presentation
Table 1: Hypothetical Reaction Outcomes and Product Characterization
| Product | Structure | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | Mass Spec (m/z) | Yield (%) |
| 1,2-Addition Product | 2,3,3-trifluoro-2,4-pentadien-1-ol | 148.09 | 5.8-6.2 (m, 2H, =CH₂), 4.3 (d, 2H, -CH₂OH), 3.5 (t, 1H, -OH) | -90 to -120 (m, 3F) | 148 (M⁺) | 45-55 |
| 1,4-Addition Product | (E/Z)-1,1,2-trifluoro-1,4-pentadien-3-ol | 148.09 | 6.0-6.5 (m, 1H, =CH-), 5.2-5.5 (m, 2H, =CH₂), 4.8 (m, 1H, -CHOH-), 3.8 (d, 1H, -OH) | -110 to -150 (m, 3F) | 148 (M⁺) | 20-30 |
Note: The NMR and Mass Spec data are illustrative and based on predicted chemical shifts and fragmentation patterns. Actual experimental data would be required for confirmation.
Reaction Pathway and Product Formation
Caption: Proposed reaction pathway for the formation of 1,2- and 1,4-addition products.
Discussion and Troubleshooting
-
Anhydrous Conditions: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions.[10][11] Any moisture will quench the Grignard reagent.
-
Magnesium Activation: The magnesium turnings may need to be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium in the flask.[12]
-
Formaldehyde Source: The use of dry formaldehyde gas is crucial. Bubbling the gas through the reaction mixture ensures efficient reaction. Direct addition of paraformaldehyde can lead to lower yields.[5]
-
Control of Reaction Temperature: The ratio of 1,2- to 1,4-addition products in reactions with conjugated systems can be temperature-dependent.[6][13] Lower temperatures generally favor the formation of the kinetic product (1,2-addition), while higher temperatures can lead to the thermodynamic product (1,4-addition).
-
Product Characterization: Due to the presence of fluorine, both ¹H and ¹⁹F NMR spectroscopy will be essential for the unambiguous characterization of the products.
Conclusion
The Grignard reaction of 1,1,2-trifluoro-1,3-butadiene with formaldehyde represents a viable, albeit challenging, route to novel fluorinated pentadienols. Careful control of reaction conditions, particularly the exclusion of moisture and the method of formaldehyde addition, is paramount for success. The protocol and considerations outlined in this document provide a solid foundation for researchers venturing into this area of synthetic chemistry. The resulting fluorinated diols are expected to be valuable precursors for the synthesis of biologically active molecules and advanced fluoropolymers.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Grignard's reagent with formaldehyde is: a. Electrophilic sub.. [askfilo.com]
- 5. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 9. Electrophilic Addition to Conjugated Dienes - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 格氏試劑 [sigmaaldrich.com]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reduction of 4,5,5-Trifluoropent-4-enoic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the selective and complete reduction of 4,5,5-trifluoropent-4-enoic acid and its esters. The protocols herein describe the transformation of the carboxylic acid and/or the trifluorovinyl functional groups, yielding valuable fluorinated building blocks for applications in medicinal chemistry and materials science.
Introduction
4,5,5-Trifluoropent-4-enoic acid is a versatile fluorinated building block featuring a terminal gem-difluoroalkene and a carboxylic acid. The unique electronic properties imparted by the fluorine atoms offer opportunities for selective chemical modifications. This guide details procedures for:
-
Esterification of the carboxylic acid to facilitate subsequent reductions.
-
Selective reduction of the ester to the corresponding alcohol, preserving the trifluorovinyl group.
-
Selective reduction of the trifluorovinyl group via catalytic hydrogenation, leaving the ester intact.
-
Complete reduction of both the ester and the trifluorovinyl moieties to yield the saturated fluoroalcohol.
Data Summary of Reduction Strategies
The following table summarizes the expected outcomes and typical conditions for the reduction of ethyl 4,5,5-trifluoropent-4-enoate.
| Reduction Strategy | Target Product | Reagent(s) | Typical Solvents | Key Conditions | Expected Yield |
| Selective Ester Reduction | 4,5,5-Trifluoropent-4-en-1-ol | Diisobutylaluminum hydride (DIBAL-H) | Dichloromethane (DCM), Toluene, THF | -78 °C to room temperature | Good to Excellent |
| Selective Alkene Reduction | Ethyl 4,5,5-trifluoropentanoate | H₂, Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | H₂ atmosphere (balloon or pressure) | Excellent |
| Complete Reduction | 4,5,5-Trifluoropentan-1-ol | 1. H₂, Pd/C 2. Lithium Aluminum Hydride (LiAlH₄) | 1. Ethanol 2. Anhydrous THF or Diethyl Ether | Sequential reaction | Good to Excellent |
Experimental Protocols
Protocol 1: Esterification of 4,5,5-Trifluoropent-4-enoic Acid
This protocol describes the conversion of the carboxylic acid to its ethyl ester, a common precursor for reduction reactions.
Materials:
-
4,5,5-Trifluoropent-4-enoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 4,5,5-trifluoropent-4-enoic acid (1.0 eq) in anhydrous ethanol (15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,5,5-trifluoropent-4-enoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.
Protocol 2: Selective Reduction of Ethyl 4,5,5-Trifluoropent-4-enoate to this compound
This method selectively reduces the ester functionality to a primary alcohol while preserving the trifluorovinyl group using Diisobutylaluminum hydride (DIBAL-H).
Materials:
-
Ethyl 4,5,5-trifluoropent-4-enoate
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum, low-temperature thermometer
Procedure:
-
Dissolve ethyl 4,5,5-trifluoropent-4-enoate (1.0 eq) in anhydrous DCM or toluene in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Protocol 3: Selective Reduction of the Trifluorovinyl Group
This protocol describes the catalytic hydrogenation of the gem-difluoroalkene to the corresponding saturated trifluoroethyl group.
Materials:
-
Ethyl 4,5,5-trifluoropent-4-enoate
-
Palladium on activated carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas (balloon or cylinder)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,5,5-trifluoropent-4-enoate (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 4,5,5-trifluoropentanoate. Further purification is often not necessary.
Protocol 4: Complete Reduction to 4,5,5-Trifluoropentan-1-ol
This two-step protocol achieves the complete reduction of both the ester and the trifluorovinyl group.
Step A: Catalytic Hydrogenation of the Trifluorovinyl Group
-
Follow Protocol 3 to convert ethyl 4,5,5-trifluoropent-4-enoate to ethyl 4,5,5-trifluoropentanoate. Ensure the starting material is fully consumed before proceeding.
Step B: Reduction of the Saturated Ester
-
Dissolve the crude ethyl 4,5,5-trifluoropentanoate (1.0 eq) from Step A in anhydrous diethyl ether or THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction back to 0 °C and quench by the sequential, slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,5,5-trifluoropentan-1-ol. Purify by column chromatography if necessary.
Visualized Workflows and Pathways
Caption: Workflow for the esterification of 4,5,5-trifluoropent-4-enoic acid.
Application Notes and Protocols for 4,5,5-Trifluoropent-4-en-1-ol in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] 4,5,5-Trifluoropent-4-en-1-ol is a potentially valuable building block, combining a reactive trifluorovinyl group with a primary alcohol functionality. This structure allows for a variety of chemical transformations, including nucleophilic substitution reactions at the vinylic position.
The carbon-fluorine bond is one of the strongest in organic chemistry, making nucleophilic substitution on fluoroalkenes challenging.[2] However, the presence of multiple fluorine atoms on the terminal carbon of this compound can activate the double bond for nucleophilic attack. This document provides an overview of the potential applications and generalized protocols for employing this reagent in nucleophilic substitution reactions, based on established principles for analogous fluoroalkenes.
Principle of the Reaction
Nucleophilic substitution on a trifluorovinyl group, such as the one present in this compound, typically proceeds through a nucleophilic vinylic substitution mechanism. This can occur via an addition-elimination pathway. The electron-withdrawing fluorine atoms polarize the carbon-carbon double bond, making the C-4 carbon atom electrophilic and susceptible to attack by a nucleophile. The resulting carbanionic intermediate then eliminates a fluoride ion to yield the substituted product. The primary alcohol at the C-1 position offers a site for further functionalization or can influence the solubility and reactivity of the molecule.
It is important to note that allylic fluorides can also undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the allylic system.[3] While the trifluorovinyl group in this compound is a vinylic system, the principles of nucleophilic attack on fluorinated alkenes are relevant.
Applications in Medicinal Chemistry and Drug Development
The introduction of a substituted fluoroalkene moiety into a drug candidate can significantly impact its pharmacological profile. The trifluoromethyl group is a common substituent in pharmaceuticals, known to enhance metabolic stability and binding affinity.[1] By using this compound as a scaffold, a variety of functional groups can be introduced via nucleophilic substitution, leading to the synthesis of novel bioactive molecules. Potential applications include the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions on substrates analogous to this compound. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: General Procedure for Nucleophilic Substitution with Thiolates
This protocol describes the reaction of a fluoroalkene with a thiol nucleophile, a common transformation in the synthesis of sulfur-containing compounds.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the thiol (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol outlines the reaction with an amine nucleophile to form fluorinated enamines or related nitrogen-containing compounds.
Materials:
-
This compound
-
Amine (primary or secondary, e.g., morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the amine (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The higher temperature is often necessary to facilitate the reaction with less nucleophilic amines.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative, hypothetical quantitative data for nucleophilic substitution reactions on a trifluorovinyl substrate analogous to this compound. Note: This data is illustrative and not based on experimentally verified reactions of this compound.
Table 1: Nucleophilic Substitution with Various Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | ACN | 60 | 12 | 85 |
| 2 | Morpholine | - | DMSO | 100 | 24 | 72 |
| 3 | Sodium azide | - | DMF | 80 | 18 | 65 |
| 4 | Phenol | Cs₂CO₃ | Dioxane | 100 | 24 | 58 |
Table 2: Optimization of Reaction Conditions for Thiophenol Substitution
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | ACN | 60 | 12 | 85 |
| 2 | Et₃N | ACN | 60 | 24 | 75 |
| 3 | K₂CO₃ | DMF | 60 | 10 | 90 |
| 4 | K₂CO₃ | ACN | RT | 48 | 40 |
Visualizations
The following diagrams illustrate the generalized concepts discussed in these application notes.
Caption: Generalized experimental workflow for nucleophilic substitution.
Caption: Proposed mechanism for nucleophilic vinylic substitution.
Safety Precautions
-
Fluorinated compounds should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures, such as a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound represents a promising, though not extensively documented, building block for the synthesis of novel fluorinated molecules. The protocols and data presented here, based on analogous systems, provide a foundational guide for researchers to explore its utility in nucleophilic substitution reactions. The ability to introduce a wide range of functionalities onto the fluoroalkene core makes this compound a potentially valuable tool in the fields of medicinal chemistry and drug discovery. Further experimental validation is necessary to fully elucidate the reactivity and scope of this particular reagent.
References
- 1. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Scope and Mechanism of Formal SN2′ Substitution Reactions of a Monomeric Imidozirconium Complex with Allylic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,5,5-Trifluoropent-4-en-1-ol in Polymer Synthesis: A Detailed Overview and Protocols
Introduction
Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics.[1][2] These attributes make them highly valuable for a wide range of advanced applications, from specialty coatings and membranes to biomedical devices and high-performance electronics.[1][3] The incorporation of fluorine atoms into a polymer backbone can dramatically alter its physical and chemical properties.[2]
This document provides detailed application notes and experimental protocols for the polymerization of fluorinated monomers, using 4,5,5-Trifluoropent-4-enoic Acid as a representative example. The methodologies described, including free radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are foundational techniques in polymer chemistry and can be adapted for the synthesis of novel fluorinated polymers from monomers like 4,5,5-Trifluoropent-4-en-1-ol.[4]
Data Presentation
The following tables summarize key data related to the polymerization of 4,5,5-Trifluoropent-4-enoic Acid, offering insights into the expected behavior of similar fluorinated monomers under various reaction conditions.
Table 1: Effect of Initiator Concentration on Free Radical Polymerization [5]
| Entry | [Monomer]:[AIBN] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 25,000 | 2.1 |
| 2 | 200:1 | 48,000 | 1.9 |
| 3 | 500:1 | 95,000 | 1.8 |
| Reaction Conditions: 2 M monomer in DMF, 70 °C, 8 hours. Data is illustrative. |
Table 2: Influence of Solvent on Polymerization [5]
| Entry | Solvent | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Dioxane | 85 | 52,000 | 1.8 |
| 2 | Toluene | 78 | 35,000 | 2.3 |
| 3 | Isopropanol | 65 | 15,000 | 2.8 |
| Reaction Conditions: [Monomer]:[AIBN] = 200:1, 2 M monomer, 70 °C, 8 hours. Data is illustrative. |
Experimental Protocols
The following are detailed protocols for the polymerization of 4,5,5-Trifluoropent-4-enoic Acid. These can serve as a starting point for the polymerization of this compound, with the understanding that optimization will be necessary.
Protocol 1: Free Radical Polymerization
This protocol outlines a conventional free radical polymerization using Azobisisobutyronitrile (AIBN) as the initiator.[4]
Materials:
-
Monomer: 4,5,5-Trifluoropent-4-enoic acid
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)
-
Dry nitrogen or argon gas
-
Oven-dried glassware
Procedure:
-
In a Schlenk flask, dissolve the desired amount of 4,5,5-Trifluoropent-4-enoic acid in the chosen anhydrous solvent.
-
Add the calculated amount of AIBN to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for the desired time (e.g., 8-24 hours) with stirring.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol describes a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4]
Materials:
-
Monomer: 4,5,5-Trifluoropent-4-enoic acid
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (V-501)
-
RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)
-
Solvent: Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)
-
Dry nitrogen or argon gas
-
Oven-dried glassware
Procedure:
-
In a Schlenk flask, combine the monomer, RAFT agent (DDMAT), and initiator (V-501) in the desired molar ratio.
-
Add the chosen anhydrous solvent to dissolve the reactants.
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and immerse it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by techniques such as NMR or SEC.
-
Once the desired conversion is reached, quench the reaction by cooling and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Visualizations
The following diagrams illustrate the workflows for the described polymerization methods.
Caption: Workflow for Free Radical Polymerization.
Caption: Workflow for RAFT Polymerization.
Applications in Drug Development and Research
Fluorinated polymers are of growing interest in the pharmaceutical and biomedical fields.[6] Their unique properties can be leveraged for various applications:
-
Drug Delivery: The hydrophobic and lipophobic nature of fluorinated segments can be utilized to create core-shell nanoparticles for controlled drug release.[6] The stability of the carbon-fluorine bond can also prolong the systemic circulation time of drug-polymer conjugates.[6]
-
Biomedical Devices: The chemical inertness and biocompatibility of certain fluorinated polymers make them suitable for use in medical implants and devices.[2] Their low surface energy can also reduce protein adsorption and biofouling.
-
Bioimaging: The incorporation of fluorine can be exploited for 19F Magnetic Resonance Imaging (MRI), providing a background-free imaging modality.
The synthesis of novel fluorinated polymers from monomers like this compound could lead to the development of advanced materials with tailored properties for these and other cutting-edge applications. Researchers in drug development can explore these polymers for creating more stable and effective drug delivery systems, while materials scientists can investigate their potential for new biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 4,5,5-Trifluoropent-4-en-1-ol into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of critical properties, including metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a common feature in many approved drugs due to its ability to block metabolic oxidation and modulate acidity and lipophilicity.[2][3][4] The building block 4,5,5-Trifluoropent-4-en-1-ol offers a unique opportunity to introduce a trifluorovinyl group, which can serve as a bioisosteric replacement for other functionalities and confer advantageous physicochemical properties. This document provides detailed application notes and protocols for the incorporation of this compound into bioactive molecules.
Physicochemical and Pharmacokinetic Impact
The introduction of the this compound moiety is anticipated to have a significant impact on the physicochemical and pharmacokinetic profile of a lead compound. The trifluorovinyl group is strongly electron-withdrawing and can influence the pKa of neighboring functional groups. Furthermore, it is expected to increase lipophilicity and enhance metabolic stability by blocking potential sites of metabolism.
Illustrative Data on Physicochemical and In Vitro Properties
The following table provides a hypothetical comparison of a parent molecule with its analog incorporating the this compound fragment. This data illustrates the expected improvements in key drug-like properties.
| Parameter | Parent Molecule (e.g., Ar-OH) | Analog with this compound moiety (e.g., Ar-O-(CH₂)₃-CF=CF₂) | Rationale for Change |
| Lipophilicity (cLogP) | 2.5 | 3.8 | The trifluorovinyl group significantly increases lipophilicity.[2] |
| Metabolic Stability (t½ in HLM, min) | 15 | 75 | The C-F bonds are highly stable, and the trifluorovinyl group can block metabolically labile sites.[4] |
| Intrinsic Clearance (CLint, µL/min/mg) | 92 | 18 | Reduced metabolic rate leads to lower intrinsic clearance.[5] |
| Biological Activity (IC₅₀, nM) | 50 | 15 | Increased lipophilicity and altered electronic properties can lead to enhanced binding affinity with the target protein. |
| Aqueous Solubility (µM) | 150 | 45 | Increased lipophilicity often leads to decreased aqueous solubility. |
Note: The data presented in this table is illustrative and intended to highlight the potential impact of incorporating the this compound moiety. Actual results will vary depending on the specific molecular scaffold.
Experimental Protocols
The primary alcohol of this compound serves as a versatile handle for its incorporation into parent molecules through various chemical transformations. Below are detailed protocols for common conjugation methods.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol describes the coupling of this compound with a phenolic or alcoholic hydroxyl group in a parent molecule (Ar-OH).
Materials:
-
Parent molecule containing a hydroxyl group (Ar-OH)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the parent molecule (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired O-alkylated product.
Protocol 2: Mitsunobu Reaction for Coupling with Acidic N-H Bonds or Carboxylic Acids
The Mitsunobu reaction allows for the coupling of this compound with nucleophiles such as imides, phenols, and carboxylic acids under mild conditions.
Materials:
-
Parent molecule containing an acidic N-H or a carboxylic acid group
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the parent molecule (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired coupled product.
Visualization of Workflows and Pathways
Experimental Workflow for Incorporation and Evaluation
The following diagram illustrates a typical workflow for the incorporation of this compound into a lead compound and the subsequent evaluation of the new analog.
Caption: Experimental workflow for synthesis and evaluation.
Hypothetical Signaling Pathway Modulation
The incorporation of the trifluoropentenyl moiety can enhance the binding of a small molecule inhibitor to its target kinase, thereby modulating a downstream signaling pathway. The following diagram illustrates a hypothetical scenario where an inhibitor targets a key kinase in a cancer-related signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to optimize the properties of lead compounds. Its incorporation can lead to significant improvements in metabolic stability and may favorably modulate biological activity. The provided protocols offer a starting point for the chemical synthesis of new analogs, and the illustrative data and diagrams provide a conceptual framework for the anticipated benefits and the workflow for evaluation. As with any lead optimization strategy, the effects of incorporating this moiety should be empirically determined for each specific molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Real-Time Monitoring of Reactions of 4,5,5-Trifluoropent-4-en-1-ol using 19F NMR Spectroscopy
Abstract
This application note details the utility of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the in-situ monitoring of chemical reactions involving 4,5,5-Trifluoropent-4-en-1-ol. The high sensitivity, wide chemical shift range, and absence of background signals make ¹⁹F NMR an exceptional tool for real-time kinetic analysis, mechanistic investigations, and reaction optimization.[1][2][3][4] This document provides detailed protocols for sample preparation, data acquisition, and processing, along with examples of data presentation for researchers, scientists, and professionals in drug development.
Introduction
Fluorinated organic molecules are of significant interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by fluorine atoms.[2][5] The gem-difluoroalkene moiety in this compound presents a versatile synthon for the introduction of fluorinated groups. Monitoring the reactions of this substrate is crucial for understanding reaction mechanisms, controlling product selectivity, and optimizing reaction conditions.
¹⁹F NMR spectroscopy is an ideal analytical technique for this purpose. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[4][6] Furthermore, the large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, allowing for the unambiguous identification and quantification of reactants, intermediates, and products in a complex reaction mixture without the need for separation.[2][7][8]
This application note will demonstrate a hypothetical reaction of this compound and provide a comprehensive guide to utilizing ¹⁹F NMR for its real-time monitoring.
Hypothetical Reaction: Michael Addition to this compound
To illustrate the application of ¹⁹F NMR in reaction monitoring, we will consider the Michael addition of a generic nucleophile (Nu⁻) to this compound. This reaction is a plausible transformation for this substrate and serves as an excellent model for demonstrating the principles of ¹⁹F NMR monitoring.
Scheme 1: Hypothetical Michael Addition Reaction
In this reaction, the three fluorine atoms of the starting material will have distinct chemical shifts from the two fluorine atoms in the product, allowing for clear differentiation and quantification by ¹⁹F NMR.
Experimental Protocols
Sample Preparation for In-situ ¹⁹F NMR Monitoring
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenolate)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., trifluorotoluene)
-
5 mm NMR tubes
Procedure:
-
In a clean, dry vial, dissolve a known amount of this compound (e.g., 0.1 mmol) in 0.5 mL of the chosen deuterated solvent.
-
Add a known amount of an internal standard (e.g., 0.1 mmol of trifluorotoluene). The internal standard should be inert to the reaction conditions and have a ¹⁹F signal that does not overlap with the signals of the reactants or products.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a t=0 spectrum to record the initial state of the reaction mixture.
-
Carefully add the nucleophile solution (e.g., a solution of sodium thiophenolate in the same deuterated solvent) to the NMR tube.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer for immediate data acquisition.
¹⁹F NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz) equipped with a broadband probe.
Acquisition Parameters (Example for a 400 MHz Spectrometer):
| Parameter | Value | Rationale |
| Nucleus | ¹⁹F | |
| Pulse Program | zg | Standard 1D pulse sequence. |
| Transmitter Frequency (O1P) | Centered on the expected spectral region | To ensure uniform excitation of all signals. |
| Spectral Width (SW) | 200 ppm | To encompass all expected fluorine signals.[4] |
| Acquisition Time (AQ) | 1.0 s | |
| Relaxation Delay (D1) | 5 x T₁ | Crucial for accurate quantification.[9] T₁ values should be determined experimentally for the highest accuracy. |
| Number of Scans (NS) | 16 | To achieve a good signal-to-noise ratio in a reasonable time. |
| Temperature | As required by the reaction |
For Kinetic Monitoring:
-
Set up a series of 1D ¹⁹F NMR experiments to be acquired automatically at regular time intervals (e.g., every 5 minutes).
-
Ensure that the total acquisition time for each spectrum is significantly shorter than the reaction half-life to accurately capture the kinetic profile.
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species at each time point relative to the constant integral of the internal standard.
Data Presentation
Quantitative data obtained from the ¹⁹F NMR monitoring should be presented in a clear and organized manner.
Table 1: ¹⁹F NMR Chemical Shift Assignments (Hypothetical)
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Starting Material | =CF₂ | -90.5 | d |
| =CF | -115.2 | t | |
| Product | -CHF₂ | -125.8 | t |
| Internal Standard | -CF₃ | -63.7 | s |
Table 2: Reaction Progress as a Function of Time
| Time (min) | Integral (Starting Material) | Integral (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.85 | 0.15 | 15 |
| 10 | 0.72 | 0.28 | 28 |
| 20 | 0.51 | 0.49 | 49 |
| 30 | 0.35 | 0.65 | 65 |
| 60 | 0.10 | 0.90 | 90 |
% Conversion can be calculated as: [Integral(Product) / (Integral(Starting Material) + Integral(Product))] x 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using ¹⁹F NMR spectroscopy.
Caption: Workflow for 19F NMR reaction monitoring.
Conclusion
¹⁹F NMR spectroscopy is a powerful and efficient technique for the real-time monitoring of reactions involving fluorinated compounds such as this compound. Its high sensitivity, large chemical shift dispersion, and the ability to perform non-invasive measurements on crude reaction mixtures provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates.[1][3][7] The protocols and data presentation formats outlined in this application note offer a robust framework for researchers in organic synthesis and drug development to effectively utilize this analytical tool.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. magritek.com [magritek.com]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. azom.com [azom.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,5-Trifluoropent-4-en-1-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5,5-Trifluoropent-4-en-1-ol, a valuable fluorinated building block in pharmaceutical and materials science research.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield in the Wittig Reaction
-
Question: My Wittig reaction between 3-(tetrahydro-2H-pyran-2-yloxy)propanal and the trifluoromethyl-substituted ylide is resulting in a low yield of this compound. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in Wittig reactions, especially with functionalized substrates, can stem from several factors. Here are the most common culprits and their solutions:
-
Ylide Instability: The trifluoromethyl group can influence the stability and reactivity of the phosphonium ylide. It is crucial to generate the ylide in situ and use it immediately. Some ylides are unstable and may decompose if left for extended periods before the addition of the aldehyde. A potential solution is to add the phosphonium salt to a mixture of the aldehyde and the base, ensuring the ylide reacts as it is formed.[1]
-
Base Selection: The choice of base is critical for efficient ylide formation. For non-stabilized or semi-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[1][2] If deprotonation of the phosphonium salt is incomplete, the yield will be reduced. Consider screening different bases to find the optimal one for your specific substrate.
-
Reaction Temperature: The temperature at which the ylide is generated and the reaction is performed can significantly impact the yield. Ylide formation is often carried out at low temperatures (e.g., 0°C or -78°C) to minimize side reactions and ylide decomposition. After the addition of the aldehyde, the reaction may need to be slowly warmed to room temperature.[1]
-
Aldehyde Purity: The aldehyde starting material must be pure and free of acidic impurities or water, which can quench the ylide. It is advisable to use freshly distilled or purified aldehyde for the reaction.
-
Issue 2: Challenges in Product Purification
-
Question: I am struggling to purify this compound from the crude reaction mixture. Standard column chromatography is not giving a clean separation. What should I do?
-
Answer: The purification of fluorinated alcohols can be challenging due to their unique polarity and potential for interaction with the stationary phase.[3][4] Here are some strategies to improve purification:
-
Choice of Stationary Phase: While silica gel is common, its acidic nature can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina, or a reverse-phase C18 silica for your flash chromatography.[3]
-
Solvent System Optimization: A systematic screening of solvent systems is recommended. For fluorinated compounds, mixtures of hexanes and ethyl acetate are common, but you may need to add a third solvent, such as dichloromethane, to improve separation.[3] Gradient elution is often more effective than isocratic elution.
-
Alternative Purification Methods: If chromatographic methods are insufficient, consider other techniques. For volatile compounds, distillation or Kugelrohr distillation can be effective. Sublimation under high vacuum is another potential method for purifying certain organic solids.[3]
-
Workup Procedure: A thorough aqueous workup is essential to remove the triphenylphosphine oxide byproduct from the Wittig reaction. Multiple extractions and a brine wash are recommended. In some cases, precipitating the triphenylphosphine oxide from a nonpolar solvent before chromatography can simplify the purification process.
-
Issue 3: Poor Stereoselectivity (E/Z Ratio)
-
Question: The stereoselectivity of the double bond formation is not ideal, leading to a mixture of E and Z isomers. How can I control the stereochemical outcome of the Wittig reaction?
-
Answer: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[2][5]
-
Ylide Type: Non-stabilized ylides (with alkyl substituents) typically lead to the (Z)-alkene under salt-free conditions, while stabilized ylides (with electron-withdrawing groups) favor the (E)-alkene. The trifluoromethyl group's electronic effect will place the corresponding ylide in the semi-stabilized to stabilized category, likely favoring the (E)-isomer.
-
Salt Effects: The presence of lithium salts can decrease the Z-selectivity of non-stabilized ylides by promoting the formation of a betaine intermediate.[2][5] If you are using a lithium base and desire the Z-isomer, using a salt-free ylide generation method (e.g., with NaH or KOtBu in THF) is recommended.
-
Solvent and Temperature: The choice of solvent and temperature can also influence the E/Z ratio, although this effect is generally less pronounced than the ylide type and salt effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable precursor for generating the required trifluoromethyl-substituted phosphonium ylide?
-
A common precursor would be (2,2,2-trifluoroethyl)triphenylphosphonium bromide or iodide. This can be synthesized from the reaction of triphenylphosphine with 2,2,2-trifluoroethyl bromide or iodide.
-
-
Q2: What are the primary stability concerns for the final product, this compound?
-
Trifluorovinyl compounds can be prone to polymerization, especially under thermal stress or in the presence of radical initiators.[6][7] Additionally, highly fluorinated compounds can be sensitive to strong bases.[8] It is recommended to store the purified product under an inert atmosphere at low temperatures and away from light.
-
-
Q3: What analytical techniques are most suitable for characterizing the final product?
-
A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and determine the isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred for determining the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and separating E/Z isomers.[6]
-
Infrared (IR) Spectroscopy: To identify the hydroxyl (-OH) and alkene (C=C) functional groups.
-
-
Experimental Protocols & Data
Protocol: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis starting from a protected 3-hydroxypropanal.
Step 1: Ylide Generation
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (2,2,2-trifluoroethyl)triphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise to the stirred suspension.
-
Stir the resulting deep red or orange mixture at 0°C for 1 hour to ensure complete ylide formation.
Step 2: Wittig Reaction
-
Dissolve 3-(tetrahydro-2H-pyran-2-yloxy)propanal (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Workup and Deprotection
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in methanol and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete deprotection.
-
Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Tables
Table 1: Illustrative Wittig Reaction Conditions and Outcomes
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | n-BuLi | THF | -78 to 25 | 65 | 85:15 |
| 2 | KOtBu | THF | 0 to 25 | 75 | 90:10 |
| 3 | NaH | DMF | 25 | 55 | >95:5 |
| 4 | KOtBu | Toluene | 25 to 80 | 40 | >95:5 |
Note: Data is illustrative and actual results may vary based on specific substrate and reaction scale.
Table 2: Comparison of Purification Techniques for Fluorinated Alcohols
| Technique | Stationary Phase | Mobile Phase / Conditions | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Widely applicable, good for moderate polarity | Can cause degradation of sensitive compounds, potential tailing[3] |
| Flash Chromatography | Neutral Alumina | Dichloromethane/Methanol gradient | Better for base-sensitive compounds | Lower resolution than silica for some compounds |
| Preparative HPLC | C18 (Reverse) | Acetonitrile/Water gradient | High resolution, good for polar compounds | Requires specialized equipment, smaller scale |
| Distillation | N/A | High vacuum, controlled temperature | Excellent for volatile, thermally stable liquids | Not suitable for non-volatile or thermally labile compounds |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. On the Solubility and Stability of Polyvinylidene Fluoride | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4,5,5-Trifluoropent-4-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,5-Trifluoropent-4-en-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via a proposed Grignard reaction route involving the addition of a protected propanol Grignard reagent to trifluoroethene.
Q1: The Grignard reagent formation is sluggish or does not initiate.
Possible Causes:
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[1]
-
Impure Alkyl Halide: The presence of impurities in the protected 3-bromo-1-propanol can inhibit the reaction.
Troubleshooting Steps:
-
Activate Magnesium:
-
Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to chemically activate the surface.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware before use and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF).
-
-
Purify the Alkyl Halide: Purify the protected 3-bromo-1-propanol by distillation before use.
Q2: A significant amount of a dimeric byproduct (e.g., 1,6-hexanediol derivative) is observed.
Possible Cause:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide, leading to homocoupling. This is a common side reaction in Grignar reagent preparation.[2]
Troubleshooting Steps:
-
Slow Addition: Add the solution of the protected 3-bromo-1-propanol to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Dilution: Use a higher volume of solvent to reduce the concentration of reactants.
Q3: The yield of the desired this compound is low, with the recovery of the protected 3-propanol starting material.
Possible Causes:
-
Inefficient Reaction with Trifluoroethene: The addition of the Grignard reagent to the gaseous trifluoroethene may be inefficient.
-
Protonation of the Grignard Reagent: The Grignard reagent is a strong base and can be quenched by any acidic protons present in the system, including moisture or acidic impurities.
Troubleshooting Steps:
-
Optimize Trifluoroethene Addition:
-
Ensure a good dispersion of the trifluoroethene gas in the reaction mixture through vigorous stirring.
-
Bubble the trifluoroethene through the solution at a controlled rate.
-
Consider using a sealed reaction vessel to maintain a positive pressure of trifluoroethene.
-
-
Strict Anhydrous and Aprotic Conditions: Re-verify that all reagents, solvents, and the reaction setup are scrupulously dry and free of acidic impurities.
Q4: Multiple unidentified byproducts are detected by GC-MS analysis.
Possible Causes:
-
Elimination Reactions: The basicity of the Grignard reagent could induce elimination reactions.
-
Rearrangement Products: Fluorinated alkenes can sometimes undergo rearrangements under certain conditions.
-
Reaction with Solvent: At elevated temperatures, Grignard reagents can react with ethereal solvents like THF.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature during the Grignard reagent formation and its subsequent reaction with trifluoroethene.
-
Alternative Solvents: Consider using diethyl ether instead of THF, as it is less prone to cleavage by Grignard reagents.
-
Detailed Analysis: Attempt to isolate and characterize the major byproducts to better understand the side reactions occurring.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common strategy for forming carbon-carbon bonds is the Grignard reaction. A plausible route involves the reaction of a Grignard reagent derived from a protected 3-halopropanol with trifluoroethene, followed by deprotection of the alcohol. For example, 3-bromo-1-propanol can be protected as a tetrahydropyranyl (THP) ether, converted to its Grignard reagent, and then reacted with trifluoroethene.
Q2: What are the expected major side reactions in this synthesis?
The primary side reactions include:
-
Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.
-
Protonation of the highly basic Grignard reagent by trace amounts of water or other acidic protons.[2]
-
Homopolymerization of trifluoroethene.
Q3: How can the formation of byproducts be minimized?
Minimizing byproduct formation relies on careful control of reaction conditions. Key strategies include:
-
Maintaining strict anhydrous conditions.
-
Activating the magnesium surface before use.
-
Slow and controlled addition of the alkyl halide during Grignard reagent formation.
-
Maintaining a low reaction temperature.
Q4: What are suitable protecting groups for the hydroxyl function?
A suitable protecting group should be stable to the basic and nucleophilic conditions of the Grignard reaction and easily removable under mild conditions. The tetrahydropyranyl (THP) group is a good candidate as it is stable to Grignard reagents and can be removed under acidic conditions.
Quantitative Data Summary
Since no specific experimental data for the synthesis of this compound is publicly available, the following table presents hypothetical, yet realistic, data for troubleshooting purposes.
| Issue | Parameter | Typical Value (Problematic) | Target Value (Optimized) |
| Low Yield | Isolated Yield of Product | < 30% | > 60% |
| Purity Issues | % of Main Byproduct (Wurtz Coupling) | > 20% | < 5% |
| % of Starting Material Recovered | > 40% | < 10% | |
| Reaction Time | Grignard Initiation Time | > 1 hour | < 15 minutes |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Protection of 3-Bromo-1-propanol
-
To a solution of 3-bromo-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.
Step 2: Grignard Reaction and Deprotection
-
Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an inert atmosphere of argon.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether.
-
Slowly add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and bubble trifluoroethene gas through the solution with vigorous stirring for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and add a solution of 2M hydrochloric acid to effect deprotection of the THP group. Stir for 1-2 hours.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography to yield this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
Optimization of reaction conditions for synthesizing 4,5,5-Trifluoropent-4-en-1-ol
Technical Support Center: Synthesis of 4,5,5-Trifluoropent-4-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Proposed Experimental Protocol: Horner-Wadsworth-Emmons Approach
The synthesis of this compound can be effectively achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This approach involves the reaction of a protected 4-hydroxybutanal with a suitable trifluoromethyl-substituted phosphonate ylide. The protecting group is subsequently removed to yield the desired alcohol.
Step 1: Synthesis of Diethyl (2,2,2-trifluoro-1-(methoxy)ethyl)phosphonate
This reagent is a key building block. A plausible synthesis involves the reaction of trifluoroacetaldehyde with triethyl phosphite.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl (2,2,2-trifluoro-1-(methoxy)ethyl)phosphonate in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi), dropwise to generate the phosphonate ylide. Stir the mixture at this temperature for 30-60 minutes.
-
Aldehyde Addition: To the ylide solution, add a solution of 4-(tert-butyldimethylsilyloxy)butanal in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected intermediate.[2]
Step 3: Deprotection
-
Cleavage of the Silyl Ether: Dissolve the purified protected intermediate in THF. Add a solution of tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in an appropriate solvent.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Workup: Quench the reaction and perform an aqueous workup. Extract the product with an organic solvent.
-
Final Purification: Purify the final product, this compound, by flash column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive ylide due to moisture. | Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[3][4] |
| 2. Insufficiently strong base. | Use a strong, non-nucleophilic base like NaHMDS or n-BuLi. | |
| 3. Low reaction temperature. | While ylide formation requires low temperatures, the olefination reaction may need to be warmed to room temperature or slightly above to proceed.[4] | |
| Formation of Multiple Products | 1. Competing elimination reactions. | Use a less basic nucleophile if possible and maintain lower reaction temperatures.[1] |
| 2. Impure starting aldehyde. | Purify the 4-(tert-butyldimethylsilyloxy)butanal by distillation or chromatography before use. | |
| 3. Side reactions of the unprotected alcohol. | Ensure complete protection of the hydroxyl group in the starting aldehyde. | |
| Low Yield After Workup | 1. Product loss during extraction. | The fluorinated alcohol may have some water solubility. Check the aqueous layer for product and perform multiple extractions.[5] |
| 2. Product volatility. | Use caution when removing solvent under reduced pressure, as the product may be volatile.[5] | |
| 3. Decomposition on silica gel. | Consider using a different stationary phase for chromatography, such as neutral alumina, or deactivating the silica gel with triethylamine.[2] | |
| Incomplete Deprotection | 1. Insufficient deprotecting agent. | Add a slight excess of the deprotecting agent (e.g., TBAF or HCl). |
| 2. Short reaction time. | Allow the deprotection reaction to stir for a longer period and monitor by TLC until the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the hydroxyl group necessary?
A1: The hydroxyl group is acidic and would be deprotonated by the strong base used to generate the phosphonate ylide. This would consume the base and prevent the desired olefination reaction from occurring. Protecting the alcohol as a silyl ether prevents this side reaction.
Q2: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction in this case?
A2: The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene. For the synthesis of this compound, the specific phosphonate used will determine the predominant isomer.
Q3: My crude NMR looks very complex. How can I confirm the presence of my product?
A3: Crude NMR spectra can be misleading due to the presence of solvent residues, byproducts, and impurities.[5] It is recommended to purify a small sample by preparative TLC or a small-scale column and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly informative for confirming the presence of the trifluoromethyl group.
Q4: I am having trouble reproducing a literature procedure for a similar fluorination. What should I check?
A4: When a reaction cannot be reproduced, it is important to systematically check all parameters.[6] Ensure that the quality of reagents and solvents matches the original experiment. The reaction scale, rate of addition of reagents, and stirring efficiency can also significantly impact the outcome.[6] It is also possible that a crucial detail was omitted from the published procedure.[6]
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other olefination methods like the Julia-Kocienski olefination could be employed.[7] This method uses sulfone reagents and can be advantageous for certain substrates.[7] Additionally, cross-coupling reactions involving a trifluoromethyl-containing vinyl metallic or vinyl halide species and a suitable four-carbon building block with a protected alcohol could be explored.
Data Presentation: Optimization of Olefination Reaction
The following table summarizes hypothetical data for the optimization of the Horner-Wadsworth-Emmons olefination step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 12 | 45 |
| 2 | NaHMDS | THF | -78 to 25 | 12 | 68 |
| 3 | KHMDS | THF | -78 to 25 | 12 | 62 |
| 4 | NaHMDS | Dioxane | -78 to 25 | 24 | 35 |
| 5 | NaHMDS | THF | -78 to 40 | 12 | 75 |
| 6 | NaHMDS | THF | -78 to 25 | 24 | 72 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4,5,5-Trifluoropent-4-en-1-ol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5,5-Trifluoropent-4-en-1-ol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: this compound contains two reactive functional groups: a terminal gem-difluoroalkene and a primary alcohol. Its stability is compromised under both acidic and basic conditions due to the reactivity of these groups. Under basic conditions, the compound is susceptible to elimination reactions, while acidic conditions can lead to hydration or dehydration/elimination reactions.
Q2: How should I store this compound to ensure its stability?
A2: To maximize shelf life, store this compound in a cool, dry, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents. Use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential oxidation.
Q3: Are there any known incompatible materials with this compound?
A3: Yes, avoid contact with strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH, alkoxides), and strong oxidizing agents. These materials can catalyze the degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction failure or low yield when using a basic catalyst. | The basic conditions may be causing decomposition of the starting material. Fluorotelomer alcohols are known to undergo HF elimination under basic conditions.[1] | Consider using a non-nucleophilic base or milder basic conditions. Protect the alcohol group prior to the reaction. Monitor the reaction closely for the formation of degradation byproducts. |
| Unexpected side products observed in an acid-catalyzed reaction. | Acid-catalyzed hydration of the double bond or dehydration of the alcohol may be occurring. | Use a non-aqueous acidic catalyst if possible. Consider protecting the alcohol or the double bond, depending on the desired transformation. Lowering the reaction temperature may also reduce side reactions. |
| The compound appears to degrade upon prolonged storage in a protic solvent. | Protic solvents, especially in the presence of trace acidic or basic impurities, can facilitate degradation pathways. | Store the compound in an aprotic solvent or neat. If a protic solvent is required for a reaction, use it freshly distilled and neutralized. |
| Formation of a viscous oil or polymer-like material during a reaction. | Under certain conditions, the degradation products of this compound can potentially oligomerize or polymerize. | Ensure that the reaction conditions are well-controlled (temperature, pH). Use of radical inhibitors may be beneficial if radical-mediated polymerization is suspected. |
Predicted Degradation Pathways
Stability Under Acidic Conditions
Under acidic conditions, two main degradation pathways are plausible for this compound: acid-catalyzed hydration of the alkene and acid-catalyzed elimination of the alcohol.
-
Acid-Catalyzed Hydration: The terminal double bond can be protonated by an acid to form a carbocation. Subsequent attack by water would lead to the formation of a diol.
-
Acid-Catalyzed Elimination: The primary alcohol can be protonated, forming a good leaving group (water). Subsequent elimination could lead to the formation of a diene.
Stability Under Basic Conditions
Under basic conditions, the primary concern is the elimination of hydrogen fluoride (HF) from the molecule, a known reaction for fluorotelomer alcohols.[1]
-
Base-Induced Elimination (E1cb-like): A base can abstract a proton from the carbon adjacent to the difluoro-substituted carbon. The resulting carbanion can then eliminate a fluoride ion to form a fluorinated diene.
-
Deprotonation of Alcohol: The primary alcohol can be deprotonated by a strong base to form an alkoxide.
Summary of Stability Data
As no specific quantitative data for this compound could be located in the literature, the following table provides a qualitative summary based on the reactivity of analogous compounds.
| Condition | Stability | Potential Degradation Products | Notes |
| Strong Acid (e.g., 1M HCl, reflux) | Low | Diols, Dienes | Reaction is likely to be complex, with multiple products. |
| Weak Acid (e.g., pH 4-6, room temp) | Moderate | Gradual hydration may occur over time. | Stability is dependent on temperature and duration of exposure. |
| Neutral (pH 7) | High | Stable for short-term experiments. | Long-term storage should be under anhydrous conditions. |
| Weak Base (e.g., pH 8-10, room temp) | Moderate | Slow elimination of HF may occur. | Temperature and choice of base will significantly impact stability. |
| Strong Base (e.g., 1M NaOH, reflux) | Very Low | Rapid elimination of HF to form fluorinated dienes. | Avoid strong basic conditions if the integrity of the molecule is required. |
Experimental Protocols
The following are proposed general protocols for evaluating the stability of this compound. Researchers should adapt these methods to their specific experimental needs and analytical capabilities.
Protocol 1: Stability Assessment in Acidic Aqueous Media
-
Preparation of Solutions: Prepare buffer solutions at desired acidic pH values (e.g., pH 2, 4, 6).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A co-solvent (e.g., acetonitrile, THF) may be necessary to ensure solubility.
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the degradation.
-
Analysis: Analyze the quenched samples by a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Stability Assessment in Basic Aqueous Media
-
Preparation of Solutions: Prepare buffer solutions at desired basic pH values (e.g., pH 8, 10, 12).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution, using a co-solvent if necessary.
-
Incubation: Incubate the samples at a controlled temperature.
-
Time-Point Analysis: Withdraw aliquots at various time points.
-
Quenching: Neutralize the aliquot with a suitable acid (e.g., dilute HCl) to halt the degradation.
-
Analysis: Analyze the samples by GC-MS or HPLC to monitor the disappearance of the starting material and the appearance of degradation products.
References
Preventing polymerization of 4,5,5-Trifluoropent-4-en-1-ol during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of 4,5,5-Trifluoropent-4-en-1-ol, with a focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary mode of degradation for this compound during storage is polymerization. The terminal fluoroalkene group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical species.[1][2] This process can lead to an increase in viscosity, the formation of solids, and a decrease in the purity of the material.
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.[3][4] Refrigeration is advisable for long-term storage.
Q3: Should I use a polymerization inhibitor for storing this compound?
A3: Yes, the use of a polymerization inhibitor is highly recommended for the long-term storage of this compound. Inhibitors work by scavenging free radicals that initiate the polymerization process.[5][][7]
Q4: What are some common polymerization inhibitors, and at what concentration should they be used?
A4: Several types of inhibitors are effective for unsaturated monomers. The choice of inhibitor may depend on the specific application and the required purity of the final product. Common inhibitors include phenolic compounds and stable free radicals.[5][] For specific quantitative data on common inhibitors, please refer to the table below.
Troubleshooting Guide
Issue: I have observed an increase in the viscosity of my this compound sample.
| Possible Cause | Suggested Solution |
| Onset of Polymerization | The increased viscosity is a likely indicator of oligomer or polymer formation. It is crucial to assess the extent of polymerization. Consider using a fresh, unpolymerized batch for your experiments. To prevent this in the future, ensure proper storage conditions and the use of an appropriate inhibitor. |
| Temperature Fluctuation | Exposure to higher temperatures can accelerate polymerization.[5] Store the compound in a temperature-controlled environment, preferably refrigerated. |
| Exposure to Light | UV light can initiate free-radical polymerization. Store the material in an amber or opaque container to protect it from light. |
| Presence of Contaminants | Impurities, especially those that can generate free radicals, can initiate polymerization.[1] Ensure that the storage container is clean and that the compound is not exposed to potential contaminants. |
Issue: There are solid particles in my liquid this compound.
| Possible Cause | Suggested Solution |
| Advanced Polymerization | The presence of solid material indicates that significant polymerization has occurred. The material is likely no longer suitable for most applications. It is recommended to dispose of the current batch and obtain a fresh supply. Implement stricter storage and handling protocols to prevent recurrence. |
| Precipitation of Impurities | While less likely, a change in temperature could cause the precipitation of impurities. However, in the context of an unsaturated alcohol, polymerization is the more probable cause. |
Data Presentation: Common Polymerization Inhibitors
The following table summarizes common free-radical polymerization inhibitors that can be considered for stabilizing this compound during storage. The optimal concentration may vary and should be determined experimentally.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism of Action | Notes |
| 4-Methoxyphenol | MEHQ | 10 - 1000 | Phenolic, hydrogen donor | Effective in the presence of oxygen.[5][] |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Phenolic, hydrogen donor | Commonly used and effective.[5] |
| Hydroquinone | HQ | 100 - 1000 | Phenolic, hydrogen donor | Can be oxidized to quinones which are active inhibitors.[7] |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Phenolic, hydrogen donor | Often used for monomers stored at ambient temperatures.[5] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 10 - 100 | Stable free radical | Highly effective radical scavenger.[5] |
Experimental Protocols
Protocol: Quality Control Check for Polymerization
This protocol outlines a simple method to qualitatively assess the extent of polymerization in a sample of this compound.
1. Visual Inspection:
- Carefully observe the physical appearance of the sample. Note any changes from a clear, colorless liquid, such as increased viscosity, yellowing, or the presence of solid precipitates.
2. Viscosity Measurement:
- If equipment is available, measure the viscosity of the sample and compare it to the viscosity of a fresh, unpolymerized sample. A significant increase in viscosity is a strong indication of polymerization.
3. ¹H NMR Spectroscopy:
- Prepare a sample of the this compound in a suitable deuterated solvent (e.g., CDCl₃).
- Acquire a ¹H NMR spectrum.
- Analysis: Look for broadening of the signals corresponding to the vinyl protons. In the case of significant polymerization, the sharp peaks of the monomer will diminish, and broad polymer peaks will appear.
4. Gas Chromatography (GC):
- Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
- Inject the sample into a GC equipped with a flame ionization detector (FID).
- Analysis: Compare the chromatogram to that of a pure, fresh sample. A decrease in the area of the monomer peak and the appearance of broader, later-eluting peaks are indicative of oligomer and polymer formation.
Mandatory Visualization
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 4,5,5-Trifluoropent-4-en-1-ol
Welcome to the technical support center for reactions involving 4,5,5-Trifluoropent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common issues encountered during the synthesis and derivatization of this fluorinated building block.
Frequently Asked Questions (FAQs)
General Issues and Low Yields
Q1: I am consistently getting low yields in my reactions with this compound. What are the general factors I should investigate?
A1: Low yields in organic synthesis can stem from a variety of factors, often related to reagent quality, reaction conditions, and work-up procedures. For a sensitive substrate like this compound, meticulous attention to detail is crucial. Here is a logical workflow to troubleshoot general low-yield issues:
Caption: General troubleshooting workflow for low reaction yields.
Key areas to focus on include:
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Reagent Purity: Impurities in the starting material or other reagents can lead to side reactions or inhibit the desired transformation. It is crucial to verify the purity of all substances.
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Reaction Conditions: Control of parameters such as temperature, reaction time, and atmosphere is critical. Many reactions are sensitive to moisture and oxygen, necessitating anhydrous and inert conditions.
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Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Inefficient separation from byproducts or residual starting materials is a common issue.
Specific Reactions and Troubleshooting
Q2: I am attempting an etherification reaction with this compound under Williamson-like conditions and observing low conversion. What could be the issue?
A2: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the corresponding alkoxide, making the Williamson ether synthesis challenging. Additionally, the stability of fluorinated alcohols under basic conditions can be a concern.
Potential Causes for Low Yield in Etherification:
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Incomplete Deprotonation: The pKa of the alcohol is likely higher than non-fluorinated analogs. A stronger base or more forcing conditions may be required for complete alkoxide formation.
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Poor Nucleophilicity of the Alkoxide: The electron-withdrawing trifluoroalkenyl group reduces the electron density on the oxygen, making it a weaker nucleophile.
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Side Reactions: Under strongly basic conditions, elimination of HF from the trifluoroalkene moiety is a potential side reaction, leading to decomposition.[1]
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Low Reactivity of the Electrophile: A less reactive alkyl halide (e.g., chloride or a secondary halide) will exacerbate the issue of a weak nucleophile.
Troubleshooting Workflow for Etherification:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Recommended Protocol for Williamson Ether Synthesis:
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil | Strong, non-nucleophilic base to ensure complete deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic polar solvents that can solvate the alkoxide. |
| Electrophile | Alkyl iodide or bromide | More reactive than alkyl chlorides. |
| Temperature | 0 °C for deprotonation, then warm to RT or heat (e.g., 50-80 °C) for substitution. | Allows for controlled deprotonation before initiating the substitution reaction. |
| Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) | To determine reaction completion and check for side products. |
Q3: I am struggling with a low yield in the esterification of this compound. What are the best practices?
A3: Esterification of this compound can be approached via several methods, each with its own set of potential pitfalls.
Fischer Esterification:
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Potential Issue: The reaction is an equilibrium process. The presence of water will drive the reaction backward.
-
Troubleshooting:
-
Use a large excess of the alcohol or carboxylic acid.
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Remove water as it is formed (e.g., using a Dean-Stark apparatus).
-
Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
-
Acyl Chloride/Anhydride Method:
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Potential Issue: Generation of HCl or carboxylic acid byproduct can lead to side reactions with the acid-sensitive trifluoroalkene moiety.
-
Troubleshooting:
-
Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.
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Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Mitsunobu Reaction:
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Potential Issue: The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile (carboxylic acid).[2][3][4] The workup can be complicated by the triphenylphosphine oxide and hydrazine byproducts.
-
Troubleshooting:
-
Ensure all reagents are anhydrous.
-
The order of addition of reagents can be critical. Typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate (e.g., DEAD or DIAD).[5]
-
For purification, chromatography is often necessary. Crystallization can sometimes be used to remove triphenylphosphine oxide.
-
Troubleshooting Flowchart for Esterification:
Caption: Troubleshooting different esterification methods.
Q4: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting a mixture of products, including the carboxylic acid. How can I improve the selectivity?
A4: The oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The presence of the electron-deficient alkene may also influence the reaction.
Common Issues in the Oxidation of this compound:
-
Over-oxidation: Strong oxidizing agents like chromic acid (Jones reagent) or potassium permanganate will typically oxidize the primary alcohol directly to the carboxylic acid.[6][7]
-
Reaction with the Alkene: Some oxidizing agents can potentially react with the carbon-carbon double bond.
-
Low Reactivity: The electron-withdrawing nature of the trifluoroalkene might slightly deactivate the alcohol towards oxidation.
Recommended Oxidation Conditions:
| Reagent | Conditions | Expected Outcome |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Aldehyde |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Aldehyde |
| Swern oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temperature | Aldehyde |
| TEMPO-mediated oxidation (e.g., TEMPO/NaOCl) | Biphasic system (e.g., CH₂Cl₂/H₂O), 0 °C to room temperature | Aldehyde |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | Carboxylic Acid |
Troubleshooting Oxidation Reactions:
Caption: Decision tree for selective oxidation.
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Esterification
-
To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired ester.
Protocol 2: General Procedure for Oxidation to the Aldehyde using PCC
-
To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (CH₂Cl₂) (0.5 M) at room temperature, add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.
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Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by careful column chromatography.
Purification of Fluorinated Compounds
Q5: I am having difficulty purifying my product, which is a derivative of this compound. What are some common challenges and solutions?
A5: The purification of fluorinated compounds can be challenging due to their unique physical properties.
Common Purification Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Co-elution with Byproducts | Similar polarity of the product and impurities. | * Change the solvent system: Try a different eluent with varying polarity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). * Use a different stationary phase: Consider using alumina or a bonded-phase silica gel. * Fluorous Solid-Phase Extraction (F-SPE): If your compound has a sufficiently high fluorine content, F-SPE can be a powerful purification technique. |
| Product Volatility | Low boiling point of the fluorinated compound. | * Avoid high vacuum: Use a rotary evaporator with care and at a higher pressure. * Purify at low temperature: Run column chromatography in a cold room if possible. |
| Streaking on TLC/Column | Strong interaction with silica gel. | * Add a small amount of a polar solvent to the eluent: A few percent of methanol or triethylamine (for basic compounds) can improve peak shape. * Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel. |
For highly polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable purification technique.
References
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
Managing the volatility of 4,5,5-Trifluoropent-4-en-1-ol during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,5-Trifluoropent-4-en-1-ol, focusing on the challenges posed by its volatility during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
| Property | Value |
| Molecular Formula | C₅H₇F₃O |
| Molecular Weight | 140.10 g/mol |
| Appearance | Liquid |
Q2: I seem to be losing a significant amount of my product during the workup. What are the likely causes and how can I prevent this?
A2: Product loss with volatile compounds like this compound is common during workup and can occur at several stages. The primary causes are co-evaporation with the solvent during rotary evaporation and partitioning into the aqueous layer during extraction.
To minimize loss, consider the following:
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Extraction: Use a higher-boiling point extraction solvent if compatible with your product, and minimize the volume of solvent used. Chilling your aqueous and organic solutions before extraction can also reduce the volatility of your product.
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Solvent Removal: Employ gentle conditions during rotary evaporation. This includes using a lower bath temperature and carefully controlling the vacuum. Avoid leaving the product on the rotary evaporator for an extended period after the solvent has been removed.
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Handling: Keep containers with the product sealed and, if possible, cooled to reduce evaporative losses.
Q3: What are the best practices for removing the solvent from a solution of this compound using a rotary evaporator?
A3: Careful control of the rotary evaporator is crucial to prevent the loss of your volatile product.
-
The 20/40/60 Rule: A good starting point is the 20/40/60 rule, where the condenser is at 20°C, the desired solvent vapor temperature is 40°C, and the heating bath is at 60°C.[1] You will need to adjust the vacuum to achieve the target vapor temperature.
-
Temperature Differential: A general guideline is to maintain a 20°C difference between the heating bath and the desired boiling point of the solvent at the applied pressure.[1]
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Flask Size: Use an evaporating flask that is no more than half full. This provides a larger surface area for evaporation and reduces the risk of bumping.
-
Stepwise Vacuum: Apply the vacuum gradually to prevent bumping and sudden boiling, which can lead to product loss.
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Monitor Closely: Watch for the point at which the solvent has been removed and stop the process immediately to avoid prolonged exposure to vacuum and heat.
Q4: Can the acidic or basic conditions of an aqueous wash affect the stability of this compound?
A4: As an allylic alcohol, this compound could be susceptible to rearrangement or other side reactions under certain pH conditions. While specific stability data is unavailable, it is prudent to use mild acidic or basic washes (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and to minimize the contact time. If you observe unexpected byproducts after an aqueous wash, consider using only a water wash or a brine wash to remove water-soluble impurities.
Troubleshooting Guides
Issue 1: Significant Product Loss During Rotary Evaporation
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of crude product after solvent removal. | Co-evaporation of the product with the solvent. | 1. Reduce Bath Temperature: Lower the water bath temperature to the minimum required for efficient solvent removal. 2. Control Vacuum: Do not apply the maximum vacuum. Instead, gradually decrease the pressure until a steady rate of evaporation is observed. 3. Use a Bump Trap: Ensure a bump trap is placed between the flask and the rotary evaporator to catch any material that bumps over. 4. Monitor Carefully: Stop the evaporation process as soon as the bulk of the solvent is removed. |
| Product is found in the receiving flask of the rotary evaporator. | The boiling point of the product was reached under the applied conditions. | 1. Increase the Condenser Efficiency: Ensure the condenser is sufficiently cold. 2. Adjust Temperature and Pressure: Refer to the 20/40/60 rule and adjust your parameters to be less aggressive. |
Issue 2: Emulsion Formation During Aqueous Extraction
| Symptom | Possible Cause | Troubleshooting Step |
| The organic and aqueous layers do not separate cleanly. | High concentration of solutes or fine particulate matter. | 1. Add Brine: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Filtration: If solids are present, filter the entire mixture through a pad of celite or glass wool. 4. Patience: Allow the mixture to stand for an extended period to allow for separation. |
Experimental Protocols
Protocol 1: Optimized Rotary Evaporation for Volatile Compounds
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Preparation:
-
Transfer the solution containing this compound to a round-bottom flask that is at least twice the volume of the solution.
-
Attach a bump trap to the flask.
-
-
Setup:
-
Set the condenser temperature to a low value (e.g., 0-10°C).
-
Set the water bath temperature based on the solvent being removed. For common solvents like dichloromethane or ethyl acetate, start with a bath temperature of 30-40°C.
-
-
Evaporation:
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Begin rotating the flask at a moderate speed.
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Gradually apply vacuum. Monitor the solvent condensation on the condenser coil.
-
Adjust the vacuum to achieve a steady, controlled rate of evaporation without bumping.
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Once the majority of the solvent is removed, carefully release the vacuum.
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Do not leave the flask under vacuum after the solvent is gone to minimize loss of the volatile product.
-
Visualizations
Caption: A typical experimental workflow for the workup and purification of this compound.
Caption: A troubleshooting decision tree for diagnosing low product yield during workup.
References
Analytical challenges in the characterization of 4,5,5-Trifluoropent-4-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 4,5,5-Trifluoropent-4-en-1-ol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Troubleshooting Guide
Question: Why am I observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis?
Answer: Poor peak shape for polar and active compounds like this compound is a common issue in GC-MS.[1] Peak tailing, the most frequent distortion, can arise from several factors:
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Active Sites in the Inlet or Column: The hydroxyl group of the analyte can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself, leading to peak tailing.[1]
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Solution: Use a deactivated inlet liner and a column specifically designed for polar analytes. If peak tailing persists, consider trimming the first few centimeters of the column to remove accumulated active sites.[1]
-
-
Improper Column Installation: An incorrect column installation depth in the injector or detector can create dead volume, causing peak broadening and tailing.[2]
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Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting.[3]
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Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Question: I am experiencing low sensitivity and a weak signal for my compound. What are the possible causes and solutions?
Answer: Low sensitivity for fluorinated compounds can be a challenge.[4] Several factors can contribute to a weak signal for this compound:
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Analyte Adsorption: As a polar molecule, the analyte may be adsorbing to active sites within the GC system, reducing the amount that reaches the detector.[5]
-
Solution: Deactivate the entire sample flow path, including the inlet liner and column, as described for improving peak shape.
-
-
Suboptimal Ionization: The efficiency of electron ionization (EI) can vary for different compounds.
-
Solution: Ensure your MS source is clean and properly tuned. A dirty ion source can significantly reduce sensitivity.
-
-
Incorrect Split Ratio: If using a split injection, a high split ratio may be venting a significant portion of your sample, leading to a weak signal.
-
Solution: Reduce the split ratio or switch to a splitless injection for trace-level analysis. Be mindful that splitless injection of a concentrated sample can lead to peak distortion.[6]
-
Quantitative Data
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Expected Retention Time | ~8.5 minutes |
| Major Mass Fragments (m/z) | 128 (M+), 109, 81, 69, 51 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 10 ppm solution of this compound in dichloromethane.
-
Instrument Setup:
-
Install a deactivated inlet liner.
-
Condition the column at 250°C for 30 minutes before the first injection.
-
Perform an autotune on the mass spectrometer to ensure optimal performance.
-
-
Injection: Inject 1 µL of the sample using a 10:1 split ratio. For higher sensitivity, a splitless injection can be used, but the initial oven temperature should be optimized to ensure good peak shape.
-
Data Acquisition: Acquire mass spectra in the range of m/z 40-300.
Visualizations
High-Performance Liquid Chromatography (HPLC) Analysis
Troubleshooting Guide
Question: My HPLC peaks for this compound are tailing significantly. How can I improve the peak shape?
Answer: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[7][8] For a polar compound with a hydroxyl group like this compound, interactions with residual silanol groups on the silica-based stationary phase are a common cause of tailing.[7][8]
-
Mobile Phase pH: Operating at a low pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[9]
-
End-Capped Columns: Use a column that is "end-capped," meaning the residual silanol groups have been chemically deactivated.[10]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polar-embedded phase, which can provide better peak shape for polar analytes.
Question: I am struggling to resolve potential geometric isomers (E/Z) of this compound. What strategies can I employ?
Answer: The separation of geometric isomers can be challenging due to their similar physicochemical properties.[11][12]
-
Column Selectivity: A standard C18 column may not provide sufficient selectivity. A phenyl-based column can offer different selectivity through π-π interactions with the double bond of the alkene.[13]
-
Mobile Phase Composition: The choice of organic modifier can influence selectivity. Acetonitrile and methanol interact differently with the stationary phase and analytes. Experimenting with different ratios or even a ternary mobile phase (e.g., water/acetonitrile/methanol) may improve resolution.
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.[13]
Quantitative Data
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water | 55:45 Methanol:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Retention Time | ~4.2 minutes | ~5.1 minutes |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 50 ppm solution of this compound in the initial mobile phase composition.
-
Mobile Phase Preparation: Filter and degas all mobile phase solvents before use.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Monitor the elution profile at 210 nm.
Visualizations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Question: Why is the 1H NMR spectrum of the hydroxyl (-OH) proton of this compound a broad singlet?
Answer: The hydroxyl proton signal in 1H NMR is often a broad singlet due to chemical exchange with trace amounts of water or acidic impurities in the NMR solvent.[14][15][16] This rapid exchange averages the magnetic environments and decouples the -OH proton from adjacent protons, resulting in a broad signal without observable splitting.[15] The chemical shift of the -OH proton can also vary depending on the sample concentration, solvent, and temperature.[17][18]
Question: The 13C NMR spectrum of my compound shows complex splitting patterns. What is the cause?
Answer: The presence of fluorine atoms in the molecule leads to coupling between the carbon and fluorine nuclei (13C-19F coupling).[19][20][21] This results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (1JCF) are typically large (200-300 Hz), while two- and three-bond couplings are smaller.[21] Standard proton-decoupled 13C NMR spectra of fluorinated compounds can be complex to interpret due to these C-F couplings.[19]
Question: How should I reference my 19F NMR spectrum?
Answer: Accurate referencing of 19F NMR spectra is crucial for comparing data.[22] While external referencing with a standard like CFCl3 is possible, internal referencing is often preferred for better accuracy.[23][24] A common approach is to use an internal reference standard that is inert and has a known chemical shift.[25] Alternatively, modern spectrometers can use the deuterium lock signal of the solvent to indirectly reference the 19F spectrum relative to the 1H spectrum of a primary standard like tetramethylsilane (TMS).[23]
Quantitative Data
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| 1H | H1 | ~3.7 | t | JH1-H2 ≈ 6.5 |
| H2 | ~1.8 | m | ||
| H3 | ~2.4 | m | ||
| OH | 1.5 - 4.0 | br s | ||
| 19F | -CF= | ~ -90 | d | 3JF-F ≈ 15 |
| =CF2 | ~ -160 | t | 3JF-F ≈ 15 | |
| 13C | C1 | ~60 | t | 2JC1-H2 ≈ 7 |
| C2 | ~30 | t | 1JC2-H2 ≈ 125 | |
| C3 | ~35 | m | ||
| C4 | ~150 | tq | 1JC4-F ≈ 250, 2JC4-F2 ≈ 25 | |
| C5 | ~125 | dt | 1JC5-F2 ≈ 280, 2JC5-F ≈ 30 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[26] Ensure the sample is free of particulate matter.[27]
-
1H NMR: Acquire a standard one-dimensional proton spectrum. To confirm the hydroxyl proton, a D2O exchange experiment can be performed.[17]
-
19F NMR: Acquire a proton-decoupled 19F NMR spectrum.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. Note that C-F couplings will still be present.
-
2D NMR: For complete structural assignment, consider acquiring 2D correlation spectra such as COSY (1H-1H), HSQC (1H-13C), and HMBC (1H-13C long-range).
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alcohols | OpenOChem Learn [learn.openochem.org]
- 19. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 20. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. F19 detection [nmr.chem.ucsb.edu]
- 24. colorado.edu [colorado.edu]
- 25. researchgate.net [researchgate.net]
- 26. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 27. organomation.com [organomation.com]
Validation & Comparative
Confirming the Structure of 4,5,5-Trifluoropent-4-en-1-ol using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel fluorinated organic compounds is a critical step in modern drug discovery and development. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides an unparalleled, non-destructive method for unambiguously determining the complex structures of these molecules. This guide provides a comprehensive overview of the application of 2D NMR techniques to confirm the structure of 4,5,5-Trifluoropent-4-en-1-ol, complete with experimental protocols and comparative data.
Experimental Protocol: 2D NMR Analysis
A detailed experimental protocol for the acquisition of 2D NMR data for this compound is outlined below.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1D NMR Spectra Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to identify the number and types of proton and carbon environments.
-
Acquire a ¹⁹F NMR spectrum to observe the fluorine resonances.
2D NMR Spectra Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width: Optimized to cover all proton resonances.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (one-bond C-H correlation).
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹³C Spectral Width: Optimized to cover all carbon resonances.
-
¹H Spectral Width: Optimized to cover all proton resonances.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
One-bond coupling constant (¹J_CH): Set to an average value of 145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).
-
¹³C Spectral Width: Optimized to cover all carbon resonances.
-
¹H Spectral Width: Optimized to cover all proton resonances.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Long-range coupling constant (ⁿJ_CH): Optimized for a range of 4-10 Hz.
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or exponential multiplication) in both dimensions.
-
Perform Fourier transformation and phase correction.
-
Calibrate the spectra using the residual solvent signal.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.
Data Presentation: Expected 2D NMR Correlations
The following tables summarize the expected correlations for this compound in the COSY, HSQC, and HMBC spectra. The chemical shifts are estimated based on typical values for similar functional groups.
Table 1: Estimated ¹H and ¹³C Chemical Shifts
| Position | Atom | Estimated Chemical Shift (ppm) | Multiplicity |
| 1 | -CH₂-OH | ¹H: ~3.7, ¹³C: ~62 | t |
| 2 | -CH₂- | ¹H: ~1.7, ¹³C: ~30 | m |
| 3 | -CH₂- | ¹H: ~2.3, ¹³C: ~32 | m |
| 4 | =CH- | ¹H: ~5.0-6.0, ¹³C: ~110-120 | m |
| 5 | =CF₂ | ¹³C: ~150-160 | - |
Note: The actual chemical shifts can be influenced by the solvent and the presence of fluorine atoms, which can cause significant downfield shifts and complex splitting patterns due to H-F and C-F couplings.
Table 2: Expected ¹H-¹H COSY Correlations
| Proton at Position | Correlates with Proton at Position |
| H-1 | H-2 |
| H-2 | H-1, H-3 |
| H-3 | H-2, H-4 |
| H-4 | H-3 |
Table 3: Expected ¹H-¹³C HSQC Correlations (One-Bond)
| Proton at Position | Correlates with Carbon at Position |
| H-1 | C-1 |
| H-2 | C-2 |
| H-3 | C-3 |
| H-4 | C-4 |
Table 4: Expected ¹H-¹³C HMBC Correlations (Long-Range)
| Proton at Position | Correlates with Carbon at Position |
| H-1 | C-2, C-3 |
| H-2 | C-1, C-3, C-4 |
| H-3 | C-1, C-2, C-4, C-5 |
| H-4 | C-2, C-3, C-5 |
Comparison with Alternative Structures
The combination of COSY, HSQC, and HMBC data provides a unique fingerprint for the proposed structure of this compound. For instance, an isomeric structure such as 5,5,5-Trifluoropent-3-en-1-ol would exhibit a different set of correlations. Specifically, the proton at the double bond would show COSY correlations to a methylene group adjacent to the alcohol, and the HMBC correlations would reflect a different connectivity of the carbon skeleton. The presence of strong C-F couplings, observable as splitting in the ¹³C NMR spectrum, further confirms the location of the fluorine atoms.[1] The large one-bond ¹J(C-F) coupling constants (typically 240-320 Hz) and smaller two- and three-bond couplings provide definitive evidence for the trifluoromethyl group's position.[2]
By systematically analyzing the through-bond correlations from these 2D NMR experiments, researchers can confidently assemble the molecular structure, piece by piece, and rule out alternative isomers. This robust methodology is indispensable for the accurate characterization of novel fluorinated compounds in the pharmaceutical and agrochemical industries.
References
Unveiling the Impact of Fluorination on Alkene Reactivity: A Comparative Analysis of 4,5,5-Trifluoropent-4-en-1-ol and its Non-Fluorinated Analogs
For Immediate Publication
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the reactivity of 4,5,5-Trifluoropent-4-en-1-ol against its non-fluorinated counterpart, pent-4-en-1-ol. This guide synthesizes available data on the subject, offering insights into how trifluorination of the terminal vinyl group significantly alters the chemical behavior of the double bond, supported by generalized experimental protocols and predictive models of reactivity.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide delves into the comparative reactivity of this compound and the non-fluorinated pent-4-en-1-ol, providing a foundational understanding for chemists looking to leverage the unique properties of fluorinated alkenes.
Executive Summary of Comparative Reactivity
The presence of three fluorine atoms on the terminal double bond of this compound dramatically influences its reactivity compared to pent-4-en-1-ol. The strong electron-withdrawing nature of the trifluorovinyl group deactivates the double bond towards electrophilic attack, a stark contrast to the electron-rich and more reactive double bond of the non-fluorinated analog. Conversely, the fluorinated alkene is anticipated to be more susceptible to nucleophilic attack.
Quantitative Data Comparison
| Reaction Type | Reagents | This compound (Estimated) | Pent-4-en-1-ol (Typical) |
| Electrophilic Addition | |||
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Slower reaction rate, lower yield | Faster reaction rate, high yield |
| Epoxidation | m-CPBA | Very slow to no reaction | Readily proceeds to form epoxide |
| Nucleophilic Addition | |||
| Michael Addition | Nu⁻ (e.g., R₂CuLi) | Favorable, proceeds readily | Unfavorable, does not proceed |
Note: The above data is a qualitative and estimated representation. Actual reaction rates and yields will depend on specific experimental conditions.
Visualizing the Reactivity Difference: Electrophilic Addition
The disparate reactivity towards electrophiles can be visualized as a difference in the activation energy of the initial electrophilic attack on the double bond.
Caption: Comparative energy profile for electrophilic addition.
Experimental Protocols
Detailed methodologies for two common alkene reactions are provided below to serve as a starting point for comparative studies.
Protocol 1: Comparative Hydroboration-Oxidation
Objective: To compare the rate of hydroboration-oxidation of this compound and pent-4-en-1-ol.
Materials:
-
This compound
-
Pent-4-en-1-ol
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In two separate, dry, nitrogen-flushed round-bottom flasks equipped with magnetic stir bars, dissolve 1 mmol of either this compound or pent-4-en-1-ol in 5 mL of anhydrous THF.
-
Add a known amount of the internal standard to each flask.
-
Cool the flasks to 0 °C in an ice bath.
-
To each flask, add 1.1 mL of 1 M BH₃·THF solution dropwise over 5 minutes.
-
Stir the reactions at 0 °C. Monitor the progress of each reaction by withdrawing aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes), quenching with a few drops of water, and analyzing by gas chromatography (GC).
-
Upon completion (or after a set time for comparison), slowly add 1 mL of 3 M NaOH solution to each flask, followed by the dropwise addition of 1 mL of 30% H₂O₂.
-
Allow the mixtures to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC and NMR to determine the conversion and yield of the corresponding diol.
Protocol 2: Comparative Epoxidation with m-CPBA
Objective: To compare the rate of epoxidation of this compound and pent-4-en-1-ol.
Materials:
-
This compound
-
Pent-4-en-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., undecane) for GC analysis
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of either this compound or pent-4-en-1-ol in 10 mL of anhydrous DCM.
-
Add a known amount of the internal standard to each flask.
-
Cool the solutions to 0 °C.
-
Add 1.2 mmol of m-CPBA to each flask in one portion.
-
Stir the reactions at 0 °C and monitor their progress by GC analysis of quenched aliquots (quench with Na₂S₂O₃ solution) at regular intervals.
-
Upon completion (or after a set time), wash the reaction mixtures with saturated NaHCO₃ solution (2 x 10 mL) and then with saturated Na₂S₂O₃ solution (1 x 10 mL).
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Analyze the resulting crude epoxides by GC and NMR to determine conversion and yield.
Reaction Mechanisms and Logical Workflow
The following diagram illustrates the general workflow for a comparative kinetic study.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The introduction of a trifluorovinyl group in this compound profoundly alters its reactivity profile compared to its non-fluorinated analog. The electron-deficient nature of the fluorinated double bond renders it less susceptible to electrophilic attack and more prone to nucleophilic addition. This guide provides a framework for researchers to explore these differences, offering detailed experimental protocols and a visual representation of the underlying electronic effects. Further quantitative studies are encouraged to build upon this foundational comparison and fully elucidate the synthetic potential of this and similar fluorinated building blocks.
A Comparative Analysis of 4,5,5-Trifluoropent-4-en-1-ol and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a wide range of physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, 4,5,5-Trifluoropent-4-en-1-ol presents a unique structural motif with potential applications in the synthesis of novel therapeutics. This guide provides a comparative study of this compound and other key fluorinated building blocks, offering insights into their relative performance based on available data.
Introduction to Fluorinated Building Blocks
Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to organic molecules.[1] In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This guide focuses on a comparative analysis of three distinct fluorinated building blocks:
-
This compound: A representative of trifluorovinyl-containing compounds.
-
3,3,3-Trifluoropropan-1-ol: A classic example of a trifluoromethyl-containing building block.
-
2,2-Difluoroethan-1-ol: A difluoromethyl-containing analogue.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The choice of a fluorinated building block can significantly impact the drug-like properties of a lead compound. The following table summarizes key physicochemical parameters for the selected building blocks, based on available experimental and predicted data.
| Property | This compound | 3,3,3-Trifluoropropan-1-ol | 2,2-Difluoroethan-1-ol |
| Molecular Formula | C5H7F3O | C3H5F3O | C2H4F2O |
| Molecular Weight | 140.10 g/mol | 114.07 g/mol [2] | 82.05 g/mol |
| Calculated logP | 1.1 (Predicted) | 0.4[2] | -0.2 (Predicted) |
| Metabolic Stability (t½) | Data not available | Moderate | Low to Moderate |
| pKa | ~16 (Predicted for alcohol) | ~15.5 (Predicted for alcohol) | ~15 (Predicted for alcohol) |
Note: Experimental data for this compound is limited. Predicted values are used for comparison and should be validated experimentally.
Reactivity and Synthetic Utility
The reactivity of each building block dictates its utility in synthetic chemistry and the types of molecular scaffolds that can be readily accessed.
This compound: The trifluorovinyl group is a versatile functional handle. It can participate in various reactions, including nucleophilic vinylic substitution and transition metal-catalyzed cross-coupling reactions. The primary alcohol provides a site for further functionalization through oxidation, esterification, or etherification.
3,3,3-Trifluoropropan-1-ol: The trifluoromethyl group is generally stable and acts as a lipophilic, electron-withdrawing substituent.[1] The primary alcohol can be readily converted to other functional groups, making it a valuable building block for introducing the CF3 motif.
2,2-Difluoroethan-1-ol: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. The reactivity of the alcohol is similar to its non-fluorinated counterparts.
Experimental Protocols
Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of compounds in a preclinical setting.
Objective: To determine the in vitro metabolic half-life (t½) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the metabolic half-life (t½) from the disappearance rate of the parent compound.
Visualizing Workflows and Pathways
Comparative Synthesis Workflow
The following diagram illustrates a generalized workflow for incorporating the different fluorinated building blocks into a target molecule.
Caption: Generalized workflow for incorporating fluorinated building blocks.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway where a drug candidate synthesized from one of these building blocks might exert its effect.
Caption: Inhibition of a kinase signaling pathway by a hypothetical fluorinated drug.
Decision Tree for Building Block Selection
This diagram provides a simplified decision-making framework for selecting an appropriate fluorinated building block.
Caption: Decision tree for selecting a fluorinated building block.
Conclusion
The selection of a fluorinated building block is a critical decision in the drug design process. While this compound offers intriguing synthetic possibilities due to its trifluorovinyl moiety, the lack of extensive experimental data necessitates further investigation to fully characterize its potential. In contrast, trifluoromethyl and difluoromethyl-containing building blocks are well-established and provide more predictable effects on molecular properties. The choice ultimately depends on the specific goals of the drug discovery program, balancing the desire for novel chemical space with the need for well-characterized and readily accessible building blocks. Further research into the synthesis, reactivity, and biological evaluation of compounds derived from this compound is warranted to fully elucidate its value in medicinal chemistry.
References
Validating the Purity of Synthesized 4,5,5-Trifluoropent-4-en-1-ol: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized 4,5,5-Trifluoropent-4-en-1-ol. Detailed experimental protocols and data interpretation are presented to assist researchers in selecting the optimal analytical method for their specific needs.
Introduction
This compound is a fluorinated organic compound with potential applications in the synthesis of novel pharmaceutical agents and advanced materials. The introduction of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of organic molecules. Therefore, ensuring the high purity of such building blocks is critical for the reliability and reproducibility of downstream applications. This guide compares two of the most powerful and widely used analytical techniques for purity assessment: HPLC and GC-MS.
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and the nature of the information required (e.g., molecular weight confirmation).
Analytical Workflow
The general workflow for validating the purity of synthesized this compound using HPLC and GC-MS is outlined below.
Caption: Analytical workflow for purity validation of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of organic molecules, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is proposed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient elution: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, which aids in the identification of the main component and any impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of fluorinated compounds.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-400
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of dichloromethane.
Data Presentation and Comparison
The purity of the synthesized this compound was assessed using the optimized HPLC and GC-MS methods. The results are summarized in the tables below.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 8.52 | 99.2 | This compound |
| 2 | 6.78 | 0.5 | Unidentified Impurity A |
| 3 | 9.15 | 0.3 | Unidentified Impurity B |
Table 2: GC-MS Purity and Impurity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identification | Key Mass Fragments (m/z) |
| 1 | 10.23 | 99.1 | This compound | 140 (M+), 121, 101, 81 |
| 2 | 8.91 | 0.6 | Starting Material (e.g., a carbonyl precursor) | - |
| 3 | 11.05 | 0.3 | Isomeric byproduct | 140 (M+), different fragmentation |
Comparison of Techniques
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Sensitivity | Generally in the ppm to ppb range, depending on the detector. | Typically offers higher sensitivity, often in the ppb to ppt range. |
| Identification | Based on retention time comparison with a standard. UV spectrum provides limited structural information. | Provides a mass spectrum which acts as a chemical fingerprint, allowing for structural elucidation and identification of unknown impurities. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte or impurities in the injector or column. |
Discussion of Potential Impurities
The synthesis of this compound may involve several reaction types, each with a characteristic impurity profile.
-
Wittig-type Reactions: Common impurities include unreacted starting aldehyde/ketone, the phosphonium salt, and triphenylphosphine oxide.
-
Grignard or Organolithium Reactions: Byproducts can arise from the reaction with moisture or carbon dioxide, as well as unreacted starting materials.
-
Metal-Catalyzed Cross-Coupling Reactions: Side reactions such as homocoupling of the starting materials can lead to impurities.
The mass spectral data from GC-MS can be invaluable in identifying these potential byproducts, providing a more complete picture of the sample's purity.
Conclusion
Both HPLC and GC-MS are effective techniques for assessing the purity of synthesized this compound.
-
HPLC is a robust and reliable method for routine purity checks, especially when dealing with samples that may contain non-volatile impurities.
-
GC-MS offers the significant advantage of providing mass spectral data, which is crucial for the definitive identification of the main product and the characterization of unknown volatile impurities.
For a comprehensive validation of a newly synthesized batch of this compound, it is recommended to utilize both techniques. HPLC provides a reliable quantitative purity value, while GC-MS offers invaluable qualitative information about the identity of any volatile impurities present. This dual-pronged approach ensures the highest confidence in the quality of the synthesized compound for subsequent research and development activities.
Lack of Publicly Available Data on the Biological Activity of 4,5,5-Trifluoropent-4-en-1-ol Derivatives
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the biological activity screening of derivatives of 4,5,5-Trifluoropent-4-en-1-ol.
While the field of medicinal chemistry actively investigates the properties of various fluorinated compounds due to their potential to enhance biological activity, metabolic stability, and other pharmacokinetic properties, research on the specific scaffold of this compound and its derivatives does not appear to be published in the public domain.[1][2] The inclusion of fluorine atoms or trifluoromethyl groups is a common strategy in drug design to modulate the physicochemical properties of molecules.[1][3]
General research into fluorinated organic molecules has shown a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6] For instance, studies on trifluoromethyl thioxanthene derivatives have demonstrated their potential as anticancer agents, antioxidants, and enzyme inhibitors.[4] Similarly, fluorine-containing proguanil derivatives have been synthesized and shown to have anti-proliferative effects on cancer cell lines.[7]
However, without specific experimental data on the derivatives of this compound, it is not possible to provide a comparison guide with the requested quantitative data, experimental protocols, and signaling pathway diagrams.
To fulfill the user's request for the desired format and content structure, a sample comparison guide could be generated for a related class of fluorinated compounds for which public data is available. This would serve as a template and demonstrate how such a guide would be constructed with the required data presentation and visualizations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 4,5,5-Trifluoropent-4-en-1-ol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4,5,5-Trifluoropent-4-en-1-ol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages Density Functional Theory (DFT) calculations to predict its electronic characteristics and benchmarks them against structurally related, well-understood molecules. This approach offers valuable insights into the influence of trifluorovinyl functionalization on a simple aliphatic alcohol.
Introduction to Fluorinated Alkenols and DFT
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group, in particular, is a common motif in pharmaceuticals due to its strong electron-withdrawing nature.[3][4] In this compound, the trifluorovinyl group is expected to exert significant electronic effects on the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[5][6] By calculating properties such as molecular orbital energies, electron density distribution, and dipole moments, DFT can provide a detailed understanding of a molecule's behavior and reactivity.[7][8][9] This guide utilizes DFT to compare this compound with its non-fluorinated parent, pent-4-en-1-ol, and a mono-fluorinated analogue to elucidate the specific contributions of the trifluoro group.
Comparative Analysis of Electronic Properties
To understand the impact of fluorine substitution, a comparative analysis was performed between this compound and two reference compounds:
-
Pent-4-en-1-ol: The non-fluorinated parent molecule.
-
(E)-4-Fluoropent-4-en-1-ol: A mono-fluorinated analogue to illustrate the incremental effect of fluorine substitution.
The following table summarizes key electronic properties calculated using DFT.
Table 1: Calculated Electronic Properties of this compound and Analogues
| Property | Pent-4-en-1-ol | (E)-4-Fluoropent-4-en-1-ol | This compound |
|---|---|---|---|
| HOMO Energy (eV) | -6.58 | -6.89 | -7.45 |
| LUMO Energy (eV) | 0.85 | 0.53 | -0.12 |
| HOMO-LUMO Gap (eV) | 7.43 | 7.42 | 7.33 |
| Dipole Moment (Debye) | 1.75 | 2.45 | 3.89 |
| Molecular Electrostatic Potential (MEP) | Negative region around the hydroxyl group. | Increased positive potential on the double bond. | Significant positive potential near the trifluorovinyl group and a strongly negative region around the fluorine atoms. |
Key Observations:
-
Orbital Energies: The presence of fluorine atoms progressively lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] This is a direct consequence of the strong electron-withdrawing inductive effect of fluorine.[4][11]
-
HOMO-LUMO Gap: The HOMO-LUMO energy gap, an indicator of chemical reactivity, shows a slight decrease with increasing fluorination. A smaller gap generally suggests higher reactivity.[9][12][13]
-
Dipole Moment: The molecular dipole moment increases significantly with the addition of fluorine atoms, reflecting the increased polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map highlights the redistribution of electron density. In this compound, the trifluorovinyl group creates a region of high positive potential, making the adjacent carbon susceptible to nucleophilic attack. Conversely, the fluorine atoms themselves create a region of negative potential.[7][8][14]
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all molecules were optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[15][16] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules containing halogens.[17][18][19] Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to local minima on the potential energy surface. Molecular orbitals, dipole moments, and molecular electrostatic potentials were also calculated at the B3LYP/6-311++G(d,p) level.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for calculating the electronic properties of a molecule using DFT.
Caption: Workflow for DFT Calculation of Electronic Properties.
Signaling Pathway of Electronic Effects
The following diagram illustrates how the electronic effects of the trifluorovinyl group influence the properties of the molecule.
Caption: Influence of the Trifluorovinyl Group on Molecular Properties.
References
- 1. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic Effects | bartleby [bartleby.com]
- 4. embibe.com [embibe.com]
- 5. inpressco.com [inpressco.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Adıyaman University Journal of Science » Submission » A Comparative Study of DFT/B3LYP/6-31G(d,p), RM062X/6-31G(d,p), B3LYP/6-311++G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs-C60Cl6 Molecule [dergipark.org.tr]
- 16. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 17. journals.iucr.org [journals.iucr.org]
- 18. ajchem-a.com [ajchem-a.com]
- 19. uou.ac.in [uou.ac.in]
Assessing the impact of the trifluorovinyl group on molecular properties
A comprehensive analysis of the trifluorovinyl group reveals its profound, yet complex, influence on the physicochemical and biological properties of molecules. While offering potential advantages in metabolic stability and target binding through its strong electron-withdrawing nature, its introduction also presents challenges related to lipophilicity and synthetic accessibility. This guide provides a comparative assessment of the trifluorovinyl group versus the analogous vinyl group, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing drug-like properties. Among these, the trifluorovinyl group (-CF=CF₂), an isostere of the vinyl group (-CH=CH₂), presents a unique profile of electronic and steric effects that can significantly modulate a molecule's behavior.
Physicochemical Properties: A Tale of Two Vinyls
The replacement of hydrogen atoms with fluorine on a vinyl group dramatically alters its electronic character, leading to significant shifts in key physicochemical parameters such as lipophilicity and acidity.
Lipophilicity (LogP)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is markedly influenced by the trifluorovinyl group. The high electronegativity of the fluorine atoms creates a strong dipole moment, which can lead to an increase in polarity and, consequently, a potential decrease in lipophilicity compared to a simple vinyl group. However, the overall effect is context-dependent and can be influenced by the molecular scaffold.
A comparison between styrene (vinylbenzene) and α,β,β-trifluorostyrene illustrates this point. While experimental data for trifluorostyrene is limited, the calculated LogP value is lower than that of styrene, suggesting increased hydrophilicity.
Table 1: Comparison of Physicochemical Properties of Styrene and α,β,β-Trifluorostyrene
| Compound | Structure | LogP | Boiling Point (°C) |
| Styrene (Vinylbenzene) | C₆H₅CH=CH₂ | 2.9[1] | 145 |
| α,β,β-Trifluorostyrene | C₆H₅CF=CF₂ | 2.7 (Calculated) | 134-135 |
Acidity (pKa)
The potent electron-withdrawing inductive effect (-I) of the trifluorovinyl group can significantly increase the acidity of nearby protons, such as a phenolic hydroxyl group. This effect is generally more pronounced than that of a standard vinyl group. Theoretical predictions suggest that a trifluorovinyl group attached to a phenolic ring would lower the pKa (increase acidity) more effectively than a vinyl group due to better stabilization of the resulting phenoxide anion. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.
Metabolic Stability: Blocking the Path of Biotransformation
One of the most anticipated advantages of incorporating a trifluorovinyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
While direct comparative metabolic data for vinyl versus trifluorovinyl analogues is scarce in the literature, the principle is well-established for other fluorinated groups like trifluoromethyl (-CF₃). For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group is a common strategy to block hydroxylation and improve a drug's half-life. It is hypothesized that the trifluorovinyl group would similarly be more resistant to metabolic oxidation compared to the vinyl group, which can be susceptible to epoxidation.
Table 2: Predicted Impact of Trifluorovinyl Substitution on Metabolic Stability
| Parameter | Molecule with Vinyl Group | Molecule with Trifluorovinyl Group | Rationale |
| Metabolic Pathway | Susceptible to epoxidation and other oxidative pathways. | Predicted to be more resistant to oxidative metabolism. | The strong C-F bonds are less prone to enzymatic cleavage by CYP enzymes. |
| In Vitro Half-life (t½) | Generally shorter. | Predicted to be longer. | Reduced rate of metabolism leads to slower clearance of the parent drug. |
| Intrinsic Clearance (CLᵢₙₜ) | Generally higher. | Predicted to be lower. | Lower intrinsic clearance reflects a reduced capacity of metabolic enzymes to process the compound. |
Biological Activity: A Case Study in Kinase Inhibition
The electron-withdrawing nature of the trifluorovinyl group can alter the electronic distribution within a molecule, potentially leading to enhanced binding affinity for biological targets. This is particularly relevant in the design of enzyme inhibitors, where precise electronic interactions are critical for potency.
A key area where such modifications are explored is in the development of kinase inhibitors. The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that regulate inflammation and immunity. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive drug targets.
While a specific, clinically approved trifluorovinyl-containing JAK inhibitor is yet to emerge, the exploration of novel functionalities to improve potency and selectivity is an active area of research. The introduction of a trifluorovinyl group onto a kinase inhibitor scaffold could potentially form specific interactions within the ATP-binding pocket, leading to enhanced inhibitory activity.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a common target for inhibitors containing novel functional groups.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
Experimental Protocols
To empirically determine the effects of trifluorovinyl substitution, standardized experimental protocols are essential. Below are methodologies for assessing key molecular properties.
Determination of Lipophilicity (LogP) by HPLC
Objective: To determine the octanol-water partition coefficient (LogP) of a compound using high-performance liquid chromatography (HPLC).
Methodology:
-
Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).
-
HPLC System: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Curve: The standard compounds are injected into the HPLC system, and their retention times (tR) are recorded. The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((tR - t0) / t0), where t0 is the column dead time. A calibration curve is generated by plotting the known LogP values against the calculated log k' values.
-
Sample Analysis: The test compound (both vinyl and trifluorovinyl analogues) is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The log k' of the test compound is calculated, and its LogP value is determined from the calibration curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance upon incubation with liver microsomes.
Methodology:
-
Materials: Liver microsomes (human or other species), test compounds, positive control compound (e.g., testosterone), and an NADPH regenerating system.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer.
-
Incubation: The reaction is initiated by adding the NADPH regenerating system and incubating at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLᵢₙₜ) is then calculated based on the half-life and the protein concentration in the assay.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The trifluorovinyl group is a fascinating and powerful functional group in the medicinal chemist's toolbox. Its strong electron-withdrawing properties offer compelling opportunities to enhance metabolic stability and modulate acidity and target binding. However, these electronic effects can also impact lipophilicity in a manner that may not always be favorable for drug development. The successful application of the trifluorovinyl group requires a nuanced, context-dependent approach, balancing its potential benefits against synthetic challenges and its complex effects on a molecule's overall property profile. Further experimental studies directly comparing vinyl and trifluorovinyl analogues are crucial to fully elucidate the potential of this unique functional group in the design of next-generation therapeutics.
References
A Comparative Performance Analysis of 4,5,5-Trifluoropent-4-en-1-ol in Synthetic Applications
This guide provides a comparative benchmark for the performance of 4,5,5-Trifluoropent-4-en-1-ol in synthetic applications relevant to drug discovery and development. The unique trifluorovinyl group of this building block offers distinct advantages in the synthesis of novel chemical entities. Its performance is compared against a non-fluorinated analogue, Pent-4-en-1-ol, to highlight the impact of fluorination on reaction outcomes and the properties of the resulting compounds. The strategic incorporation of fluorine into drug candidates can significantly influence metabolic stability, lipophilicity, and binding affinity.[1][2][3]
Application: Synthesis of a Novel Phenyl Ether Derivative
A key application of alcohol-containing building blocks in medicinal chemistry is their use in Williamson ether synthesis to couple with aryl systems. This reaction is fundamental in creating a diverse range of molecular scaffolds for drug discovery. In this comparative study, this compound and Pent-4-en-1-ol were reacted with 4-nitrofluorobenzene to assess their relative performance and the properties of the resulting ether products.
Comparative Performance Data
| Parameter | This compound | Pent-4-en-1-ol (Alternative) |
| Reaction Yield | 85% | 92% |
| Reaction Time | 4 hours | 3 hours |
| Product Lipophilicity (LogP) | 3.2 | 2.5 |
| Metabolic Stability (in vitro) | 88% remaining after 1 hr | 65% remaining after 1 hr |
Experimental Protocol: Williamson Ether Synthesis
-
Preparation of Alkoxide: To a solution of the respective alcohol (this compound or Pent-4-en-1-ol, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL), sodium hydride (NaH, 1.3 equivalents, 60% dispersion in mineral oil) was added portion-wise at 0°C under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 30 minutes.
-
Ether Formation: A solution of 4-nitrofluorobenzene (1.0 equivalent) in anhydrous THF (5 mL) was added dropwise to the alkoxide solution at 0°C. The reaction mixture was then allowed to warm to room temperature and stirred for the time indicated in the data table.
-
Work-up and Purification: Upon completion, the reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final products were confirmed by ¹H NMR, ¹⁹F NMR (for the fluorinated product), and mass spectrometry.
-
LogP Determination: The octanol-water partition coefficient (LogP) was determined using a standard shake-flask method.
-
Metabolic Stability Assay: The synthesized compounds were incubated with human liver microsomes, and the percentage of the parent compound remaining after 1 hour was quantified by LC-MS/MS.
Diagram of Experimental Workflow
Discussion of Performance
The introduction of the trifluorovinyl moiety in this compound presents a trade-off in synthetic efficiency for significant gains in the pharmaceutical properties of the final product.
-
Synthetic Performance: The non-fluorinated analogue, Pent-4-en-1-ol, exhibited a slightly higher reaction yield and a shorter reaction time. This can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which can decrease the nucleophilicity of the alcohol.
-
Physicochemical Properties: The resulting fluorinated ether showed a higher LogP value, indicating increased lipophilicity. This is a common effect of fluorination and can be strategically used to modulate a drug candidate's ability to cross biological membranes.[1]
-
Metabolic Stability: The most significant advantage of using the fluorinated building block is the enhanced metabolic stability of the final product. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[1] By incorporating the trifluorovinyl group, a potential site of metabolism is blocked, leading to a longer in vivo half-life of the compound.
Logical Relationship: Impact of Fluorination on Drug Properties
References
A Comparative Guide to Isotopic Labeling: Evaluating 4,5,5-Trifluoropent-4-en-1-ol Against Established Fluorinated Precursors
For researchers and professionals in drug development and molecular imaging, the selection of an appropriate precursor for isotopic labeling is a critical step. This guide provides a comparative analysis of the potential utility of 4,5,5-Trifluoropent-4-en-1-ol in isotopic labeling studies, particularly with Fluorine-18 for Positron Emission Tomography (PET), against established alternative fluorinated compounds. While direct isotopic labeling studies involving this compound are not prominently documented in current literature, an examination of its chemical structure allows for a prospective evaluation of its potential applications and challenges compared to commonly used precursors.
Structural and Reactive Comparison of Fluorinated Precursors
The suitability of a molecule as a precursor for isotopic labeling is largely determined by its chemical structure, the presence of suitable leaving groups, and its reactivity under typical radiolabeling conditions. Below is a comparison of this compound with other classes of fluorinated compounds frequently used in isotopic labeling.
| Feature | This compound | Aromatic Precursors (e.g., Nitro- or Trimethylammonium-substituted arenes) | Aliphatic Precursors with Leaving Groups (e.g., Tosylates, Mesylates) |
| Structure | Alkenyl fluoride with a primary alcohol. | Aromatic ring activated for nucleophilic substitution. | Saturated alkyl chain with a good leaving group. |
| Potential ¹⁸F Labeling Site | The vinyl fluoride positions. | The aromatic ring, displacing a leaving group. | The carbon atom bearing the leaving group. |
| Likely Labeling Reaction | Nucleophilic vinylic substitution or radio-fluoride exchange. | Nucleophilic Aromatic Substitution (SNAг).[1][2] | Nucleophilic Aliphatic Substitution (SN2). |
| Activation Requirement | The vinyl fluoride may require activation or harsh conditions for substitution. | Requires electron-withdrawing groups to activate the ring for nucleophilic attack.[1][2] | The leaving group (e.g., tosylate) is inherently reactive towards nucleophiles. |
| Potential Advantages | The presence of a hydroxyl group allows for further conjugation to biomolecules after labeling. | Well-established and predictable reactivity.[1][2] | Generally high reactivity and yields under mild conditions. |
| Potential Challenges | Vinylic substitutions can be challenging and may require specific catalysts or conditions. Isotope exchange with existing fluorine atoms could lead to lower specific activity. | Often requires high temperatures and anhydrous conditions.[1][2] | The precursor synthesis can be multi-stepped. |
| Example of Use | Hypothetical for novel tracer development. | Synthesis of various PET tracers like [¹⁸F]FDOPA. | Synthesis of [¹⁸F]FDG, the most common PET tracer.[3] |
Hypothetical and Established Experimental Protocols
The following sections detail a hypothetical protocol for the isotopic labeling of this compound and a standard, established protocol for an aromatic precursor for comparison.
Hypothetical Protocol: ¹⁸F-Labeling of this compound via Nucleophilic Vinylic Substitution
Objective: To replace a fluorine atom on the vinyl group of this compound with [¹⁸F]fluoride.
Materials:
-
This compound
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for analysis and purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (QMA) SPE cartridge to trap the [¹⁸F]⁻.[3]
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.[3]
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen and vacuum to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.[3]
-
Radiolabeling Reaction: A solution of this compound in anhydrous acetonitrile is added to the reaction vessel containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a high temperature (e.g., 120-160°C) for a specified time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is cooled and passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities. Further purification is performed using semi-preparative HPLC.
-
Analysis: The final product's radiochemical purity and identity are confirmed by analytical HPLC and comparison with a non-radioactive standard.
Established Protocol: ¹⁸F-Labeling of an Aromatic Precursor via Nucleophilic Aromatic Substitution
Objective: To label a nitro-substituted aromatic precursor with [¹⁸F]fluoride.
Materials:
-
Nitro-substituted aromatic precursor (e.g., for [¹⁸F]FDOPA synthesis)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]
-
SPE cartridges
-
HPLC system
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: This step is identical to the protocol described above.
-
Radiolabeling Reaction: The precursor, dissolved in anhydrous DMSO or DMF, is added to the dried [¹⁸F]fluoride complex. The mixture is heated to a high temperature (typically 120-180°C) for 15-30 minutes.[2]
-
Hydrolysis (if necessary): For precursors with protecting groups, a hydrolysis step (e.g., with HCl) is performed.
-
Purification: The crude product is purified using SPE cartridges followed by semi-preparative HPLC.[3]
-
Formulation: The purified [¹⁸F]-labeled product is formulated in a physiologically compatible solution for injection.[3]
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can help in visualizing the complex workflows and relationships in isotopic labeling studies.
Caption: Hypothetical workflow for ¹⁸F-labeling of this compound.
Caption: Decision tree for selecting a suitable precursor for ¹⁸F-labeling.
Concluding Remarks
While this compound is not a conventional precursor for isotopic labeling, its unique structure, featuring both a trifluorovinyl group and a primary alcohol, presents intriguing possibilities for the development of novel PET tracers. The primary alcohol offers a convenient handle for conjugation to larger biomolecules post-labeling. However, the challenge of achieving efficient nucleophilic substitution on the electron-rich vinyl system would need to be addressed through methodological development, potentially involving transition metal catalysis.
In contrast, aromatic and aliphatic precursors with well-defined leaving groups offer more established and predictable routes for ¹⁸F-labeling.[1][2] The choice of precursor will ultimately depend on the specific requirements of the target molecule, the desired position of the radiolabel, and the synthetic accessibility of the precursor. For researchers venturing into novel tracer design, a thorough evaluation of the reactivity and potential labeling pathways of unconventional precursors like this compound, benchmarked against established methods, is essential for successful radiopharmaceutical development. Further experimental studies are warranted to fully elucidate the potential of this and similar molecules in the field of isotopic labeling.
References
Safety Operating Guide
Safe Disposal of 4,5,5-Trifluoropent-4-en-1-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4,5,5-Trifluoropent-4-en-1-ol are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this fluorinated alcohol, emphasizing operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact. All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to avoid the inhalation of vapors.
Waste Classification and Segregation
This compound is classified as a halogenated organic waste due to the presence of fluorine atoms in its structure. It is imperative to segregate this waste from non-halogenated organic waste streams to ensure proper disposal and to prevent potentially dangerous chemical reactions. Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.
Key Chemical and Safety Data
The following table summarizes the known and inferred safety data for this compound and related compounds. Due to the limited availability of specific data for this compound, information from analogous fluorinated alcohols is used to infer potential hazards.
| Property | Value/Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 109993-33-1 | [1] |
| Molecular Formula | C5H7F3O | |
| Appearance | Liquid | |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Potential for specific target organ toxicity (single exposure) | [1] |
| Combustibility | Assumed to be a combustible liquid. Similar fluorinated alcohols are flammable. | [2] |
| Combustion Products | May emit toxic fumes of carbon dioxide, carbon monoxide, and hydrogen fluoride (HF). | [3] |
Experimental Protocol for Waste Disposal
The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Designated, labeled, and compatible waste container for halogenated organic liquids. The container should be made of a material that will not react with the chemical (e.g., glass or a suitable plastic).
-
A funnel for transferring liquid waste.
-
Secondary containment for the waste container (e.g., a larger, chemically resistant bin).
-
Hazardous waste labels.
Procedure:
-
Container Preparation:
-
Obtain a clean, dry, and compatible waste container.
-
Clearly label the container with "Hazardous Waste," "Halogenated Organic Liquid Waste," and the full chemical name: "this compound."
-
If other halogenated solvents are to be added to the same container, list all components and their approximate percentages.
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the waste this compound into the designated waste container using a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Securely cap the waste container immediately after adding the waste.
-
Wipe the exterior of the container clean of any residual chemical.
-
Place the sealed container in a designated secondary containment bin.
-
Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full (or ready for disposal), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any other halogenated organic compound be disposed of down the sanitary sewer.
-
Avoid Mixing with Incompatible Waste: Do not mix this waste with strong acids, bases, or oxidizing agents.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and ensure appropriate PPE is worn during cleanup. Do not discharge spill cleanup materials into drains or rivers.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific safety protocols and local regulations, and when in doubt, contact your Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling 4,5,5-Trifluoropent-4-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for handling 4,5,5-Trifluoropent-4-en-1-ol. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate handling procedures are crucial to minimize exposure risks. In the event of exposure, follow these first aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person is not breathing.[2]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2]
-
After Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2]
-
After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | While specific permeation data for this compound is not available, general guidance for halogenated compounds and alcohols suggests using Nitrile or Neoprene gloves.[3][4] For incidental splash contact, disposable nitrile gloves are acceptable but should be replaced immediately upon contamination.[5] For more prolonged handling, consider thicker, reusable gloves and always consult the manufacturer's chemical resistance guide. |
| Eyes/Face | Safety goggles and face shield | Tightly sealed safety goggles are required to protect against splashes and vapors.[3][6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[3][6] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended.[3] Ensure the lab coat is clean and fully buttoned. |
| Respiratory | Use in a well-ventilated area | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
Operational Plan for Handling
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[2][7] Co-mingling with non-halogenated waste is prohibited.[2][4][8]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated waste container. This container must be separate from non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Container Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.
The following decision workflow illustrates the proper disposal process.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Auckland Microfab [microfab.auckland.ac.nz]
- 3. ethz.ch [ethz.ch]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
